Product packaging for Clonostachydiol(Cat. No.:CAS No. 147317-35-9)

Clonostachydiol

Cat. No.: B140700
CAS No.: 147317-35-9
M. Wt: 284.30 g/mol
InChI Key: SSVNIYICRYPPEB-RVEWEFICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clonostachydiol ( 147317-35-9) is a fungal metabolite with a molecular formula of C14H20O6 and a molecular weight of 284.31 g/mol. It was originally isolated from the fungus Clonostachys cylindrospora . This compound demonstrates significant biological activities that are of high interest in pharmacological and agricultural research, primarily for its reported anticancer and anthelmintic (anti-worm) properties . The fungus it derives from, part of the Clonostachys genus, is widely recognized for producing a diverse array of secondary metabolites with potent biological activities, including cytotoxic, antimicrobial, antileishmanial, and antimalarial effects . Research into Clonostachys fungi, including species like Clonostachys rosea, indicates that their metabolites can operate through multiple mechanisms of action. These often include the induction of complex biological interactions, which may underlie this compound's observed activities . This compound is a valuable tool for scientists exploring new pathways in drug discovery and agrochemical development. This product is labeled For Research Use Only (RUO) . It is strictly for utilization in laboratory research applications and is not intended for diagnostic or therapeutic procedures, or for human use of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O6 B140700 Clonostachydiol CAS No. 147317-35-9

Properties

IUPAC Name

(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVNIYICRYPPEB-RVEWEFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017523
Record name Clonostachydiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147317-35-9
Record name Clonostachydiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147317359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clonostachydiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Clonostachydiol: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonostachydiol, a 14-membered macrodiolide, emerged from the vast world of fungal secondary metabolites as a compound with notable anthelmintic properties. Its discovery in the early 1990s marked a contribution to the ongoing search for novel therapeutic agents from natural sources. This technical guide provides an in-depth exploration of the discovery, origin, isolation, and structural elucidation of this compound, tailored for professionals in the fields of natural product chemistry, mycology, and parasitology.

Discovery and Biological Activity

Initial Discovery and Producing Organism

This compound was first reported in 1993 in The Journal of Antibiotics.[1] It was isolated from the fungus Clonostachys cylindrospora, specifically from strain FH-A 6607. The genus Clonostachys belongs to the family Bionectriaceae and was previously known by the anamorph name Gliocladium. Fungi of this genus are recognized for their production of a diverse array of secondary metabolites with a wide range of biological activities.

Anthelmintic Activity

The primary biological activity identified for this compound upon its discovery was its anthelmintic effect.[1] The initial studies demonstrated its efficacy against the gastrointestinal nematode Haemonchus contortus in lambs. This discovery positioned this compound as a potential lead compound for the development of new antiparasitic drugs.

Experimental Protocols

Fermentation of Clonostachys cylindrospora (Strain FH-A 6607)

Detailed fermentation parameters for the specific production of this compound from C. cylindrospora strain FH-A 6607 are not extensively publicly available. However, based on general practices for the cultivation of Clonostachys species for secondary metabolite production, a representative protocol can be outlined.

General Fermentation Protocol for Clonostachys sp.:

  • Inoculum Preparation: A seed culture of C. cylindrospora is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with spores or mycelial fragments from a slant culture. The seed culture is incubated on a rotary shaker at approximately 25-28°C for 2-3 days.

  • Production Culture: A production medium, typically rich in carbon and nitrogen sources (e.g., glucose, peptone, yeast extract), is inoculated with the seed culture.

  • Incubation: The production culture is incubated for an extended period, generally 7-14 days, under controlled conditions of temperature (25-28°C) and aeration (e.g., on a rotary shaker at 150-200 rpm).

  • Monitoring: The production of this compound would be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

A diagram illustrating a general workflow for fungal fermentation and extraction is provided below.

Fermentation_Workflow General Workflow for Fungal Fermentation and Extraction cluster_fermentation Fermentation cluster_extraction Extraction & Isolation Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Inoculation Incubation Incubation Production->Incubation Harvest Harvest Culture Broth Incubation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for fungal fermentation and extraction.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of C. cylindrospora would typically involve the following steps:

  • Extraction: The culture broth is separated from the mycelial mass by filtration or centrifugation. The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic this compound into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

    • Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent like methanol.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often performed using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

A diagram illustrating a typical isolation workflow is provided below.

Isolation_Workflow Isolation Workflow for this compound CultureBroth Fermentation Broth Filtration Filtration/Centrifugation CultureBroth->Filtration SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Typical isolation workflow for this compound.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques.

Spectroscopic Data
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the types and connectivity of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HMQC/HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ester carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Revision of Absolute Configuration

It is important to note that the absolute configuration of this compound, as initially proposed, was later revised. A 2018 study by Ojima et al. established the correct stereochemistry of the molecule. This highlights the complexities often encountered in determining the precise three-dimensional structure of natural products.

Quantitative Data

Quantitative data regarding the production yield of this compound from the fermentation of C. cylindrospora FH-A 6607 is not specified in the available literature. Such data is typically determined during process development and optimization studies.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways in the producing organism (Clonostachys cylindrospora) that are responsible for the biosynthesis of this compound, nor the specific molecular pathways in the target organism (Haemonchus contortus) that are modulated by this compound. The anthelmintic mechanism of action for many macrodiolides involves interference with neuromuscular function in the parasite.

A generalized diagram representing a hypothetical signaling pathway for the regulation of secondary metabolite production in fungi is presented below.

Signaling_Pathway Hypothetical Signaling Pathway for Secondary Metabolite Production EnvironmentalSignal Environmental Signal (e.g., Nutrient Limitation, pH) Receptor Membrane Receptor EnvironmentalSignal->Receptor SignalTransduction Signal Transduction Cascade (e.g., Kinase Cascade) Receptor->SignalTransduction TranscriptionFactor Transcription Factor SignalTransduction->TranscriptionFactor Activation GeneCluster Biosynthetic Gene Cluster TranscriptionFactor->GeneCluster Upregulation Biosynthesis This compound Biosynthesis GeneCluster->Biosynthesis This compound This compound Biosynthesis->this compound

Caption: Hypothetical signaling pathway for secondary metabolite production.

Conclusion

This compound stands as a noteworthy example of a bioactive secondary metabolite from a fungal source. Its discovery has contributed to the field of anthelmintic research and underscores the importance of continued exploration of microbial biodiversity for novel therapeutic agents. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore its full therapeutic potential.

References

The Biological Activity of Clonostachydiol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora, has been identified as a natural product with notable biological activity. This document provides a comprehensive overview of the current understanding of this compound's biological effects, with a primary focus on its anthelmintic properties. Due to the limited public availability of the original quantitative data, this paper presents representative experimental protocols and a hypothesized mechanism of action based on its structural class. This guide is intended to serve as a foundational resource for researchers investigating this compound and other related macrodiolides for potential therapeutic applications.

Introduction

This compound is a secondary metabolite produced by the fungus Clonostachys cylindrospora (strain FH-A 6607)[1]. As a 14-membered macrodiolide, it belongs to a class of compounds known for a diverse range of biological activities[2][3]. The primary reported biological activity of this compound is its anthelmintic effect, specifically against the abomasum nematode Haemonchus contortus in artificially infected lambs[2][3]. While antibacterial properties are often associated with macrodiolides, specific data for this compound is not extensively documented in publicly available literature. This whitepaper will synthesize the available information on this compound's biological activity, provide detailed representative experimental methodologies, and propose a potential mechanism of action for its antibacterial effects based on its structural analogs.

Anthelmintic Activity

The most significant reported biological activity of this compound is its efficacy against the gastrointestinal nematode Haemonchus contortus, a major pathogen in small ruminants[2][3].

Quantitative Data

The original 1993 publication by Gräfe et al. in the Journal of Antibiotics reported the anthelmintic activity of this compound[1]. However, the specific quantitative data from this study, such as the effective dose (ED₅₀) or percentage reduction in worm burden, are not widely accessible in public databases.

Table 1: Summary of Anthelmintic Activity Data for this compound

ActivityOrganismAssay TypeQuantitative DataReference
AnthelminticHaemonchus contortusIn vivo (lambs)Data not publicly available[1][2][3]
Representative Experimental Protocol: In Vivo Anthelmintic Efficacy in Sheep

The following is a representative protocol for an in vivo study to determine the anthelmintic efficacy of a compound like this compound against H. contortus in sheep, based on established veterinary parasitology guidelines.

Objective: To evaluate the in vivo anthelmintic activity of this compound against induced Haemonchus contortus infection in sheep.

Materials:

  • Healthy, nematode-free lambs (approximately 3-4 months old)

  • Infective third-stage larvae (L3) of a susceptible H. contortus strain

  • This compound (test compound)

  • Vehicle for administration (e.g., water, oil)

  • Positive control anthelmintic (e.g., Ivermectin)

  • Negative control (vehicle only)

  • Fecal collection bags

  • McMaster slides for fecal egg counting

  • Saturated salt solution (for fecal flotation)

  • Equipment for necropsy and worm recovery

Procedure:

  • Animal Acclimatization and Infection:

    • Lambs are housed in a controlled environment and acclimatized for at least one week.

    • Each lamb is orally infected with a standardized dose of H. contortus L3 larvae (e.g., 5,000 L3).

    • The infection is allowed to establish for a pre-patent period of approximately 21-28 days.

  • Treatment Allocation and Administration:

    • Fecal egg counts (FECs) are performed to confirm infection.

    • Animals are randomly allocated to treatment groups (e.g., this compound, positive control, negative control).

    • The test compound and controls are administered orally at a predetermined dosage.

  • Post-Treatment Monitoring:

    • Fecal samples are collected from each animal at specified time points post-treatment (e.g., days 7, 14, and 21).

    • FECs are determined using the McMaster technique.

  • Worm Burden Assessment (Necropsy):

    • At the end of the study period (e.g., day 21 post-treatment), animals are humanely euthanized.

    • The abomasum is collected, and the total adult worm burden is determined by direct counting.

  • Data Analysis:

    • The percentage reduction in FEC is calculated for each treatment group relative to the control group.

    • The percentage reduction in worm burden is calculated for each treatment group relative to the control group.

    • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed effects.

Experimental Workflow for In Vivo Anthelmintic Assay

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_treatment Post-Treatment acclimatization Animal Acclimatization infection Infection with H. contortus L3 acclimatization->infection fec_confirmation Fecal Egg Count Confirmation infection->fec_confirmation randomization Randomization into Groups fec_confirmation->randomization treatment Treatment Administration randomization->treatment fecal_collection Fecal Collection & FEC treatment->fecal_collection necropsy Necropsy & Worm Count treatment->necropsy data_analysis Data Analysis fecal_collection->data_analysis necropsy->data_analysis G This compound This compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane Passive Diffusion ribosome_50s 50S Ribosomal Subunit cell_membrane->ribosome_50s Binding translocation Peptide Translocation ribosome_50s->translocation Inhibition protein_synthesis Protein Synthesis translocation->protein_synthesis Blocks bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

References

Preliminary Mechanistic Insights into Clonostachydiol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. Clonostachydiol, a natural product isolated from the fungus Clonostachys cylindrospora, has been identified as a compound of interest. However, preliminary studies on its mechanism of action are currently limited in the public domain. This technical guide aims to synthesize the available information and provide a framework for future research.

Despite a comprehensive search of scientific literature, detailed preliminary studies outlining the specific mechanism of action of this compound, particularly in relation to cytotoxicity, apoptosis, and cell signaling pathways, remain elusive. The primary focus of existing research has been on its isolation and characterization, with its most well-documented biological activity being its anthelmintic properties.[1]

While direct evidence for this compound's mechanism of action is scarce, the broader family of metabolites from Clonostachys fungi has been shown to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. This suggests that compounds from this genus, potentially including this compound, could harbor anticancer properties. However, without specific studies on this compound, any proposed mechanism would be purely speculative.

To facilitate future investigations into the mechanism of action of this compound, this guide outlines standard experimental protocols and conceptual frameworks commonly used to elucidate the cellular and molecular effects of novel compounds.

Key Areas for Future Investigation

To understand the potential therapeutic effects of this compound, future research should focus on several key areas:

  • Cytotoxicity Screening: Initial studies should involve screening this compound against a panel of human cancer cell lines to determine its cytotoxic potential and to identify sensitive cell types.

  • Apoptosis Induction: Should cytotoxicity be observed, further experiments will be necessary to determine if the mode of cell death is apoptosis.

  • Cell Cycle Analysis: Investigating the effect of this compound on cell cycle progression can reveal if the compound induces cell cycle arrest at specific checkpoints.

  • Signaling Pathway Analysis: Identifying the molecular pathways modulated by this compound is crucial to understanding its mechanism of action.

Conceptual Experimental Protocols

Below are detailed methodologies for key experiments that would be essential in a preliminary investigation of this compound's mechanism of action.

Table 1: Experimental Protocols for Preliminary Mechanism of Action Studies
ExperimentObjectiveDetailed Methodology
MTT Assay for Cytotoxicity To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.1. Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO). 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Annexin V-FITC/PI Staining for Apoptosis To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.1. Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). 2. Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS. 3. Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature. 4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide Staining To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).1. Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours and harvest as described above. 2. Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C. 3. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark. 4. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.
Western Blotting for Signaling Pathway Proteins To investigate the effect of this compound on the expression and activation of key proteins in apoptosis and cell cycle signaling pathways (e.g., Caspases, Bcl-2 family, Cyclins, CDKs).1. Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration. 2. SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. 3. Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Cyclin D1, p21) overnight at 4°C. 4. Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conceptual Visualization of Potential Pathways

While no specific signaling pathways have been identified for this compound, we can visualize hypothetical pathways that are commonly affected by cytotoxic natural products. The following diagrams, generated using the DOT language, illustrate these conceptual frameworks.

cluster_0 Conceptual Cytotoxicity Workflow This compound This compound CancerCell Cancer Cell Line This compound->CancerCell Treatment MTT_Assay MTT Assay CancerCell->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50

Caption: A conceptual workflow for determining the cytotoxicity of this compound.

cluster_1 Hypothetical Apoptosis Induction Pathway This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.

cluster_2 Potential Cell Cycle Arrest Mechanism This compound This compound CDK_Cyclin CDK/Cyclin Complex This compound->CDK_Cyclin Inhibition CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition

Caption: A potential mechanism of cell cycle arrest at the G1/S checkpoint.

Conclusion

The study of this compound's mechanism of action is in its infancy. While current literature is sparse, the methodologies and conceptual frameworks presented here provide a clear roadmap for future research. Elucidating the cytotoxic effects, apoptotic induction capabilities, and the impact on cellular signaling pathways will be critical in determining the therapeutic potential of this natural product. The scientific community awaits further studies to unlock the secrets of this compound's biological activities.

References

Unveiling the Therapeutic Potential of 14-Membered Macrodiolides: A Technical Guide to Their Natural Sources and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourteen-membered macrodiolides, a class of polyketide-derived natural products, have emerged as a promising source of novel therapeutic agents. Predominantly isolated from microbial sources, particularly fungi and actinomycetes, these compounds exhibit a diverse range of biological activities, including potent cytotoxic and anti-proliferative effects against various cancer cell lines. This in-depth technical guide provides a comprehensive overview of the natural sources of 14-membered macrodiolides, with a focus on their isolation, purification, and biological evaluation. Detailed experimental protocols for the fermentation of source organisms, extraction of crude metabolites, and purification of target compounds are presented. Furthermore, this guide summarizes the quantitative data on the bioactivity of these compounds and explores their potential mechanisms of action, including the induction of apoptosis. Visual diagrams of key experimental workflows and a proposed signaling pathway are provided to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction

The quest for novel bioactive compounds with therapeutic potential is a cornerstone of modern drug discovery. Natural products, with their inherent structural diversity and biological pre-validation through evolution, continue to be a rich source of inspiration for the development of new pharmaceuticals. Among the vast array of natural products, 14-membered macrodiolides have garnered significant attention due to their unique chemical structures and potent biological activities. These macrolides, characterized by a 14-membered lactone ring, are primarily produced as secondary metabolites by a variety of microorganisms. This guide will delve into the natural origins of these fascinating molecules, providing a technical framework for their study and potential exploitation in a therapeutic context.

Natural Sources of 14-Membered Macrodiolides

The primary producers of 14-membered macrodiolides are microorganisms, with fungi and actinomycetes being the most prolific sources. Marine environments, in particular, have proven to be a fertile ground for the discovery of novel macrodiolide-producing strains.

Fungal Sources

Fungi, especially those derived from marine ecosystems, are a significant source of structurally diverse 14-membered macrodiolides. Notable examples include:

  • Halosphaeriaceae sp.: A marine-derived fungus isolated from the brown alga Sargassum thunbergii has been shown to produce a series of cytotoxic 14-membered macrodiolides, including halosmysin A, B, and C.[1][2][3]

  • Aspergillus ostianus: This marine-derived fungus is the source of aspergillides A, B, and C, which have demonstrated cytotoxic activity.

  • Lichen Mycobionts: A novel 14-membered macrodiolide has been isolated from the cultured mycobionts of the crustose lichen Graphis vestitoides.

Actinomycete Sources

Actinomycetes, a group of Gram-positive bacteria known for their prolific production of secondary metabolites, are another important source of 14-membered macrodiolides. While specific examples of 14-membered macrodiolides from actinomycetes are less documented in the readily available literature compared to their fungal counterparts, their known capacity for producing a wide array of macrolides suggests they remain a promising area for future discovery.

Experimental Protocols

The successful isolation and characterization of 14-membered macrodiolides from their natural sources require a systematic and multi-step approach, encompassing fermentation, extraction, and purification.

Fermentation of Source Organism (Exemplified by Halosphaeriaceae sp.)

The production of macrodiolides is achieved through the cultivation of the source microorganism in a suitable nutrient medium.

  • Culture Medium: A typical medium for the cultivation of Halosphaeriaceae sp. consists of 1% glucose, 1% malt extract, and 0.05% peptone in artificial seawater, with the pH adjusted to 7.5.[4]

  • Incubation: The fungus is cultured in large volumes (e.g., 80 L) at a controlled temperature of 27°C for a period of four weeks to allow for sufficient production of the target metabolites.[4]

Extraction of Crude Metabolites

Following incubation, the secondary metabolites are extracted from the culture broth.

  • Solvent Extraction: The culture filtrate is typically extracted three times with an organic solvent such as ethyl acetate (AcOEt).[4][5]

  • Concentration: The combined organic extracts are then evaporated under reduced pressure (in vacuo) to yield a crude extract containing a mixture of metabolites.[4][5]

Purification of 14-Membered Macrodiolides

The purification of the target macrodiolides from the crude extract is a critical step that often involves a combination of chromatographic techniques.

  • Silica Gel Column Chromatography: This is a common initial step for the fractionation of the crude extract.[6]

    • Stationary Phase: Silica gel 60 is typically used as the adsorbent.

    • Mobile Phase: A stepwise gradient of solvents with increasing polarity is employed for elution. A common solvent system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate.

    • Fraction Collection: Eluted fractions are collected and monitored for the presence of the target compounds, often guided by bioassays (e.g., cytotoxicity assays).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is used for the final purification of the macrodiolides.[4]

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of methanol and water (often with a small percentage of an acid like acetic acid to improve peak shape) is a typical mobile phase.

    • Detection: A UV detector is used to monitor the elution of compounds.

dot

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Halosphaeriaceae sp. Incubation Incubation (27°C, 4 weeks) Inoculation->Incubation Solvent_Extraction Ethyl Acetate Extraction Incubation->Solvent_Extraction Culture Broth Evaporation Evaporation in vacuo Solvent_Extraction->Evaporation Silica_Gel Silica Gel Chromatography Evaporation->Silica_Gel Crude Extract RP_HPLC Reverse-Phase HPLC Silica_Gel->RP_HPLC Isolated_Compound Isolated Halosmysin A RP_HPLC->Isolated_Compound Pure Macrodiolide

Caption: Experimental workflow for the isolation of halosmysin A.

Quantitative Data on Biological Activity

The cytotoxic activity of 14-membered macrodiolides is a key area of research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Halosmysins from Halosphaeriaceae sp.

CompoundP388 (murine leukemia) IC50 (µM)HL-60 (human leukemia) IC50 (µM)L1210 (murine leukemia) IC50 (µM)Reference
Halosmysin A 11.7 ± 2.82.2 ± 3.18.5 ± 1.5[1][3]
Halosmysin B 10.7 ± 2.58.2 ± 1.820.5 ± 3.6[2]
Halosmysin C InactiveInactiveInactive[2]

Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanisms of action for many 14-membered macrodiolides are still under investigation, evidence suggests that their cytotoxic effects are, at least in part, mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. While direct studies on the apoptotic pathways induced by halosmysins are limited, the potent cytotoxic effects observed in leukemia cell lines strongly suggest the involvement of apoptosis.

dot

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Macrodiolide 14-Membered Macrodiolide Extrinsic Extrinsic Pathway (Death Receptors) Macrodiolide->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) Macrodiolide->Intrinsic Caspase_Activation Caspase Activation Extrinsic->Caspase_Activation Intrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed general mechanism of apoptosis induction.

Conclusion and Future Directions

Fourteen-membered macrodiolides from natural sources represent a valuable class of compounds with significant potential for the development of novel anticancer therapies. Their potent cytotoxic activities against various cancer cell lines underscore the importance of continued research in this area. Future efforts should focus on the discovery of new macrodiolides from unexplored microbial sources, the elucidation of their detailed mechanisms of action, and the exploration of their structure-activity relationships to guide the design of more potent and selective analogs. The technical framework provided in this guide serves as a foundation for researchers to advance the study of these promising natural products.

References

Initial Screening of Clonostachydiol: A Technical Bioactivity Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonostachydiol, a 14-membered macrodiolide first isolated from the fungus Clonostachys cylindrospora, has been the subject of initial bioactivity screenings primarily focused on its anthelmintic and cytotoxic properties. This technical guide provides a comprehensive overview of the available data on the initial biological evaluation of this compound, including quantitative results, detailed experimental methodologies, and a summary of the current understanding of its bioactivity. While the initial findings are promising, this document also highlights the significant gaps in the scientific literature regarding its broader antimicrobial spectrum and mechanism of action.

Quantitative Bioactivity Data

The initial screenings of this compound have revealed potent biological activity in two key areas: anthelmintic effects against parasitic nematodes and cytotoxic activity against various cancer cell lines. The following tables summarize the quantitative data obtained from these foundational studies.

BioactivityTarget Organism/Cell LineMetricValueReference
AnthelminticHaemonchus contortus (in lambs)Fecal Worm Burden Reduction80-90%(Gräfe et al., 1993)
CytotoxicityP388 (murine leukemia)IC5025 µM(Lang et al., 2006)
CytotoxicityL1210 (murine leukemia)IC504.5 µg/mL(Lang et al., 2006)
CytotoxicityHT-29 (human colon adenocarcinoma)IC504.2 µg/mL(Lang et al., 2006)
CytotoxicityA549 (human lung carcinoma)IC505.7 µg/mL(Lang et al., 2006)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of initial findings. The following sections describe the methodologies employed in the primary bioactivity screenings of this compound.

Anthelmintic Activity Screening (in vivo)

The initial assessment of this compound's anthelmintic properties was conducted in a live animal model.

Experimental Workflow for In Vivo Anthelmintic Screening

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Evaluation A Selection of Lambs B Experimental Infection with Haemonchus contortus L3 larvae A->B C Confirmation of Infection (Fecal Egg Count) B->C D Administration of this compound (2.5 mg/kg, subcutaneous) C->D E Post-treatment Fecal Egg Count Monitoring D->E F Calculation of Fecal Worm Burden Reduction E->F

In vivo anthelmintic screening workflow.
  • Test Organism: Haemonchus contortus, a gastrointestinal nematode of significant veterinary importance.

  • Animal Model: Lambs, the natural hosts for H. contortus.

  • Infection Protocol: Lambs were artificially infected with a specified dose of third-stage infective larvae (L3) of H. contortus. The establishment of infection was confirmed through fecal egg counts.[1][2][3]

  • Treatment Administration: this compound was administered subcutaneously at a dose of 2.5 mg/kg.

  • Efficacy Assessment: The primary endpoint was the reduction in fecal worm egg count post-treatment compared to pre-treatment levels or a control group. This reduction is a reliable indicator of the compound's ability to either kill adult worms or inhibit their egg production.[1]

Cytotoxicity Screening (in vitro)

The anticancer potential of this compound was evaluated using a panel of cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay A Seeding of Cancer Cell Lines (P388, L1210, HT-29, A549) in 96-well plates B Addition of varying concentrations of this compound A->B C Incubation for a defined period (e.g., 48-72 hours) B->C D Addition of viability reagent (e.g., MTT, SRB) C->D E Measurement of Absorbance D->E F Calculation of IC50 values E->F

In vitro cytotoxicity screening workflow.
  • Cell Lines:

    • P388 (murine leukemia)

    • L1210 (murine leukemia)

    • HT-29 (human colon adenocarcinoma)

    • A549 (human lung carcinoma)

  • Assay Principle: The cytotoxic effect of this compound was determined by assessing the viability of cancer cells after exposure to the compound. This is typically achieved using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[4]

  • Methodology:

    • Cells were seeded in 96-well microtiter plates and allowed to adhere overnight.

    • The cells were then treated with a range of concentrations of this compound.

    • Following an incubation period (typically 48-72 hours), a viability reagent was added.

    • The absorbance was measured using a microplate reader, which correlates with the number of viable cells.

    • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Bioactivity Against Other Microorganisms

Despite the demonstrated anthelmintic and cytotoxic activities, there is a notable absence of published data on the initial screening of this compound against a broader range of microorganisms. Extensive searches of the scientific literature did not yield any studies reporting on the antifungal or antibacterial properties of purified this compound. While other metabolites from the Clonostachys genus have shown such activities, these findings cannot be directly extrapolated to this compound.

Mechanism of Action and Signaling Pathways

To date, the molecular mechanism of action underlying the anthelmintic and cytotoxic effects of this compound has not been elucidated. There are no published studies that investigate the specific cellular targets or signaling pathways modulated by this compound. The diagram below illustrates a generalized representation of potential cellular processes that could be affected by a bioactive compound, though the specific pathway for this compound remains to be determined.

Potential Cellular Targets for Bioactive Compounds

G cluster_0 Bioactive Compound (this compound) cluster_1 Potential Cellular Processes Affected A This compound B Cell Cycle Progression A->B ? C Apoptosis Induction A->C ? D Signal Transduction (e.g., Kinase Pathways) A->D ? E Metabolic Pathways A->E ? F Cytoskeletal Integrity A->F ?

Hypothetical cellular targets of this compound.

Conclusion and Future Directions

The initial screening of this compound has established its potential as a potent anthelmintic and cytotoxic agent. The quantitative data from these early studies provide a solid foundation for further investigation. However, significant knowledge gaps remain. Future research should prioritize:

  • Broad-Spectrum Antimicrobial Screening: A systematic evaluation of this compound's activity against a diverse panel of fungal and bacterial pathogens is warranted.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is crucial for understanding its bioactivity and for potential therapeutic development. This could involve target-based screening, proteomic and transcriptomic analyses, and investigation of its effects on key cellular processes like apoptosis and cell cycle regulation.

  • In Vivo Efficacy and Toxicology: Further in vivo studies in relevant animal models are necessary to confirm its efficacy and to assess its safety profile.

This technical guide summarizes the current, albeit limited, state of knowledge on the bioactivity of this compound. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this interesting natural product.

References

Clonostachydiol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Clonostachydiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a 14-membered macrocyclic bislactone, a fungal metabolite originally isolated from Clonostachys cylindrospora. It has demonstrated notable biological activities, including anticancer and anthelmintic properties, making it a molecule of interest for further investigation in drug development. This document provides a comprehensive overview of its chemical properties, biological activities, and plausible mechanisms of action, synthesized from publicly available data. It is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is characterized by the chemical formula C₁₄H₂₀O₆. Over time, the understanding of its stereochemistry has been refined, leading to the existence of multiple CAS Registry Numbers. The most current data points to the configuration detailed below.

PropertyValueCitation(s)
Molecular Weight 284.31 g/mol [1]
Exact Mass 284.1260
Chemical Formula C₁₄H₂₀O₆[2]
IUPAC Name (3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione[2]
CAS Number (Revised) 2205018-06-8[1][2][3]
Original CAS Number 147317-35-9[4]
Appearance Solid powder
Solubility Soluble in DMSO, Dichloromethane, Ethanol, Methanol[2]

Note: The existence of two CAS numbers is likely due to the revision of the compound's absolute configuration over time based on total synthesis and stereochemical analysis studies.

Biological Activity

This compound has been evaluated for both its cytotoxic effects against cancer cell lines and its efficacy against nematode parasites.

Anticancer Activity

In vitro studies have demonstrated that this compound is cytotoxic to a range of cancer cells. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

Cell LineCancer TypeIC₅₀ ValueCitation(s)
P388Murine Leukemia25 µM[2]
L1210Murine Leukemia4.5 µg/ml[2][3]
HT-29Human Colon Adenocarcinoma4.2 µg/ml[2][3]
A549Human Lung Carcinoma5.7 µg/ml[2][3]
Anthelmintic Activity

This compound has shown significant in vivo activity against nematode parasites.

OrganismModelDose & RouteEfficacyCitation(s)
Haemonchus contortusLambs2.5 mg/kg, s.c.80% to 90% reduction in fecal worm burden[2][3]

Experimental Protocols

This section provides detailed, representative methodologies for assessing the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a plausible method for determining the IC₅₀ of this compound against cancer cell lines like A549 or HT-29.

  • Cell Culture : Culture A549 or HT-29 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in an incubator at 37°C with 5% CO₂.

  • Cell Seeding : Seed the cells into a 96-well flat-bottomed plate at a density of 1 x 10⁵ cells/ml and incubate overnight to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in the complete growth medium to achieve the desired final concentrations for treatment.

  • Treatment : Replace the medium in the wells with the medium containing the various concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control, and untreated cells as a negative control.

  • Incubation : Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well and incubate for another 3-4 hours.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G Workflow: In Vitro Cytotoxicity (MTT) Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture Cells (A549 / HT-29) seed Seed Cells (96-well plate) culture->seed treat Treat Cells with This compound seed->treat prepare_compound Prepare this compound Dilutions prepare_compound->treat incubate Incubate (24-48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate Viability & IC50 read->calculate

Workflow for determining the cytotoxic IC₅₀ of this compound.

Proposed Mechanisms of Action

The precise molecular signaling pathways for this compound have not been fully elucidated. Based on the activities of other natural product-derived cytotoxic and anthelmintic agents, the following sections propose hypothetical mechanisms for further investigation.

Proposed Anticancer Signaling Pathway

Many natural products exert anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling cascades such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are central regulators of cell survival and proliferation. It is plausible that this compound induces oxidative stress, leading to the activation of apoptotic pathways.

A hypothetical pathway involves:

  • Induction of ROS : this compound may disrupt mitochondrial function, leading to an increase in Reactive Oxygen Species (ROS).

  • MAPK Pathway Activation : Elevated ROS can activate stress-related kinases like JNK and p38 MAPK.

  • PI3K/Akt Pathway Inhibition : The compound could simultaneously inhibit the pro-survival PI3K/Akt pathway, reducing the expression of anti-apoptotic proteins like Bcl-2.

  • Caspase Activation : Activation of JNK/p38 and inhibition of Akt signaling converge to activate the caspase cascade (e.g., Caspase-3), leading to the execution of apoptosis.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Disrupts PI3K PI3K/Akt Pathway This compound->PI3K Inhibits ROS ROS Increase Mitochondria->ROS MAPK JNK / p38 MAPK ROS->MAPK Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Upregulates Caspase Caspase-3 Activation MAPK->Caspase Activates Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical signaling pathway for this compound's anticancer activity.
Proposed Anthelmintic Mechanism of Action

The mechanisms of anthelmintic drugs often involve the disruption of the parasite's neuromuscular coordination, leading to paralysis and expulsion from the host. Key targets include ion channels and neurotransmitter receptors unique to the parasite.

A plausible mechanism for this compound could be:

  • Receptor Binding : The compound may act as an agonist or antagonist at a specific neurotransmitter receptor in the nematode's neuromuscular system, such as a nicotinic acetylcholine receptor (nAChR) or a glutamate-gated chloride channel (GluCl).

  • Ion Channel Modulation : This binding could cause either a sustained depolarization (leading to spastic paralysis) or hyperpolarization (leading to flaccid paralysis) of the muscle cells.

  • Paralysis : The resulting paralysis would inhibit the nematode's ability to feed and maintain its position within the host's gastrointestinal tract, ultimately leading to its expulsion.

G This compound This compound Receptor Nematode Neuromuscular Receptor (e.g., nAChR, GluCl) This compound->Receptor Binds to IonFlow Altered Ion Flow (Na+, Ca2+, or Cl-) Receptor->IonFlow Modulates Paralysis Paralysis (Spastic or Flaccid) IonFlow->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion Leads to

Proposed logical workflow for this compound's anthelmintic action.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer and anthelmintic activities. The data compiled in this guide provide a strong foundation for further research. Future work should focus on elucidating the specific molecular targets and signaling pathways to fully understand its mechanism of action. Total synthesis of this compound and its analogs could provide opportunities for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective therapeutic agents.

References

Methodological & Application

Application Notes: Horner-Wadsworth-Emmons Olefination for Macrocyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) olefination is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, particularly α,β-unsaturated esters.[1] Its intramolecular variant is an exceptionally powerful and reliable tool for the synthesis of macrocycles, which are core scaffolds in numerous natural products, pharmaceuticals, and molecular probes.[2] Macrocyclic compounds, such as macrolide antibiotics and proteasome inhibitors, often derive their potent biological activity from the unique conformational constraints imposed by their large ring structures.

Compared to other macrocyclization methods like Ring-Closing Metathesis (RCM) or Yamaguchi esterification, the intramolecular HWE reaction offers distinct advantages. These include the use of stabilized, highly nucleophilic phosphonate carbanions that react under mild conditions, tolerance of a wide range of functional groups, and excellent stereocontrol to predominantly form thermodynamically stable (E)-alkenes.[1][3] Furthermore, modified conditions can be employed to selectively yield the kinetically favored (Z)-alkenes.[4] The byproducts are water-soluble phosphate salts, which simplifies purification.[1] These features make the HWE reaction a preferred strategy in the total synthesis of complex, biologically active macrocycles.

Reaction Mechanism and Stereoselectivity

The intramolecular HWE reaction proceeds through a well-defined mechanism initiated by the deprotonation of the phosphonate ester to form a stabilized carbanion.[3] This nucleophile then attacks the tethered aldehyde or ketone, leading to a cyclic betaine intermediate, which subsequently forms a cyclic oxaphosphetane.[4] This intermediate then collapses, eliminating a dialkyl phosphate salt and forming the macrocyclic alkene.

The stereochemical outcome of the reaction—whether the (E) or (Z)-alkene is formed—is highly dependent on the reaction conditions and the structure of the phosphonate reagent.

  • (E)-Selectivity (Thermodynamic Control) : Standard HWE conditions, particularly the Masamune-Roush conditions (LiCl, DBU in acetonitrile), favor the formation of the more stable (E)-alkene. The reaction intermediates are able to equilibrate to the most stable anti-oxaphosphetane, which leads to the trans-alkene.[2][3]

  • (Z)-Selectivity (Kinetic Control) : The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-chelating bases (e.g., KHMDS with 18-crown-6).[5][6] These modifications accelerate the elimination step, making it irreversible and kinetically controlled, thus yielding the cis-alkene from the syn-oxaphosphetane intermediate.[6]

Caption: Logical flow for achieving E- or Z-selectivity in HWE macrocyclization.

Applications in the Synthesis of Bioactive Macrocycles

The intramolecular HWE reaction is a key step in the total synthesis of numerous bioactive natural products.

A. Macrolide Antibiotics: Many macrolide antibiotics, which function by inhibiting bacterial protein synthesis, are synthesized using this strategy.[7][8] Their mechanism involves binding to the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain.[9][10]

Macrolide_MOA cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel Protein_Synth Protein Synthesis 50S_Subunit->Protein_Synth Catalyzes 30S_Subunit 30S Subunit 30S_Subunit->Protein_Synth Decodes Macrolide Macrolide Antibiotic Macrolide->50S_Subunit Binds to Inhibition Inhibition Macrolide->Inhibition Causes mRNA mRNA mRNA->30S_Subunit Provides template Protein_Synth->Inhibition No_Protein No Protein (Bacteriostatic Effect) Inhibition->No_Protein

Caption: Mechanism of action for macrolide antibiotics targeting the 50S ribosome.

B. Proteasome Inhibitors: Syringolins A and B are potent proteasome inhibitors whose syntheses rely on an intramolecular HWE reaction to form the critical 12-membered macrolactam core.[11][12] This demonstrates the utility of the reaction for creating amide-containing macrocycles, not just lactones.

C. Spliceosome Modulators: The pladienolide family of natural products are potent spliceosome modulators with anticancer activity.[13][14] Their syntheses often feature an intermolecular HWE reaction to construct key fragments of the molecule.[15][16]

Quantitative Data from Key Syntheses

The following table summarizes reaction conditions and outcomes for several macrocyclizations using the intramolecular HWE reaction.

Target Macrocycle/ClassRing SizeKey Reagents & ConditionsYield (%)E:Z RatioReference
Macrolactone Precursor16NaHMDS, THF, 0 °C to rt65>20:1[2]
Syringolin Core12Zn(OTf)₂, Hünig's base, CH₃CN/THF, rt55E-selective[2]
(-)-5,6-Dihydrocineromycin B14LiCl, DBU, CH₃CN, rt75E-selective[2]
(Z)-Macrolactones12-18NaH, THF, 0 °C, slow addition69-9389:11 to >99:1[17]
(E)-Macrolactones13-18LiCl, DBU, CH₃CN or THF, rt52-8289:11 to 99:1[17]

Experimental Protocols

A successful intramolecular HWE macrocyclization requires careful control of reaction conditions, particularly concentration, to favor the unimolecular cyclization over intermolecular polymerization.

HWE_Workflow start Synthesize Linear Aldehyde-Phosphonate Precursor setup Prepare High-Dilution Apparatus (e.g., Syringe Pump) start->setup reaction Slowly Add Precursor to Stirred Solution of Base (e.g., DBU/LiCl in MeCN) setup->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Workup to Remove Phosphate Salts monitor->workup purify Purify Macrocycle (Flash Chromatography) workup->purify end Characterize Product (NMR, HRMS) purify->end

Caption: General experimental workflow for HWE-mediated macrocyclization.

Protocol 1: General Procedure for (E)-Selective Macrolactonization (Masamune-Roush Conditions) [2][17]

  • Preparation: Vigorously stir a suspension of anhydrous lithium chloride (LiCl, 4-5 equivalents) in anhydrous acetonitrile (CH₃CN) to achieve a final substrate concentration of approximately 0.001 M.

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 4-5 equivalents) to the suspension.

  • Substrate Addition: Using a syringe pump, add a solution of the linear hydroxy acid-phosphonate precursor in anhydrous CH₃CN over a period of 4-12 hours to the stirred LiCl/DBU suspension at room temperature. The slow addition is critical to maintain high dilution and minimize dimerization.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-macrolactone.

Protocol 2: General Procedure for (Z)-Selective Macrolactonization [17]

  • Preparation: Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Substrate Addition: Using a syringe pump, add a solution of the linear precursor (typically a diarylphosphonoacetate derivative) in anhydrous THF over 4-10 hours to the stirred NaH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0 °C.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the (Z)-macrolactone.

Conclusion

The intramolecular Horner-Wadsworth-Emmons olefination is a robust and highly adaptable reaction for the synthesis of macrocycles. Its reliability, mild conditions, and, most importantly, its high degree of stereocontrol make it an indispensable tool in modern organic synthesis. By selecting the appropriate phosphonate reagent and reaction conditions, researchers can selectively access either (E) or (Z)-macrocyclic alkenes, enabling the efficient construction of complex molecular architectures for drug discovery and chemical biology.

References

Application Notes and Protocols for the Isolation and Purification of Clonostachydiol from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Clonostachydiol, a bioactive 14-membered macrodiolide with anthelmintic properties, from fungal cultures.[1] The methodologies outlined below are based on the initial discovery and subsequent research on Clonostachys species and their secondary metabolites.

This compound was first isolated from the fungus Clonostachys cylindrospora (strain FH-A 6607).[1] While the genus Clonostachys is known for producing a wide array of bioactive compounds, this document will focus specifically on the protocols applicable to the extraction and purification of this compound.

Data Presentation

The following table summarizes the expected outcomes at each stage of the isolation and purification process. Please note that these values are representative and may vary depending on the specific fermentation conditions, fungal strain, and scale of the operation.

Purification StepStarting MaterialProductExpected Yield (per 100L culture)Expected PurityAnalytical Method for Purity Assessment
Fermentation Inoculum of C. cylindrosporaFungal Biomass and Culture Broth1.5 - 2.5 kg (wet biomass)Not ApplicableMicroscopic Examination
Extraction Fungal Biomass and BrothCrude Extract50 - 100 g1 - 5%Thin Layer Chromatography (TLC), HPLC
Solvent Partitioning Crude ExtractPartially Purified Extract10 - 20 g5 - 15%HPLC
Silica Gel Chromatography Partially Purified ExtractEnriched Fraction1 - 3 g40 - 60%HPLC, LC-MS
Preparative HPLC Enriched FractionPure this compound50 - 200 mg>95%HPLC, NMR, Mass Spectrometry

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the cultivation of Clonostachys cylindrospora for the production of this compound.

Materials:

  • Pure culture of Clonostachys cylindrospora (e.g., strain FH-A 6607)

  • Potato Dextrose Agar (PDA) plates

  • Seed culture medium (e.g., Yeast Extract Peptone Dextrose Broth)

  • Production culture medium (e.g., a complex medium containing glucose, yeast extract, and mineral salts)

  • Sterile flasks and fermenter

  • Incubator and shaker

Procedure:

  • Strain Activation: Aseptically transfer a small piece of the C. cylindrospora culture from a stock vial onto a PDA plate. Incubate at 25°C for 7-10 days until sufficient mycelial growth and sporulation are observed.

  • Seed Culture: Inoculate a 250 mL flask containing 100 mL of sterile seed culture medium with a few agar plugs from the PDA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Culture: Transfer the seed culture to a 100 L fermenter containing the production medium. Maintain the fermentation at 25°C with aeration and agitation for 10-14 days. Monitor the production of this compound periodically by extracting a small sample and analyzing it by HPLC.

Extraction of Crude this compound

This protocol details the extraction of the crude secondary metabolites, including this compound, from the fungal culture.

Materials:

  • Fungal culture broth and mycelium

  • Ethyl acetate

  • Large glass bottles or extraction vessel

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Harvesting: After the fermentation period, harvest the entire culture broth and mycelium.

  • Extraction: Transfer the culture to a large extraction vessel. Add an equal volume of ethyl acetate and agitate vigorously for 1-2 hours.

  • Separation: Allow the layers to separate. Collect the upper ethyl acetate layer, which contains the secondary metabolites.

  • Re-extraction: Repeat the extraction of the aqueous layer with ethyl acetate to maximize the recovery of this compound.

  • Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract

  • Solvents for partitioning (e.g., n-hexane, methanol, water)

  • Silica gel for column chromatography

  • Solvents for silica gel chromatography (e.g., a gradient of hexane and ethyl acetate)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for HPLC (e.g., a gradient of acetonitrile and water)

  • Glass columns for chromatography

  • Fraction collector

  • Analytical HPLC system for monitoring purity

Procedure:

  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (9:1).

    • Perform a liquid-liquid extraction with n-hexane to remove nonpolar impurities. Discard the hexane layer.

    • The methanolic layer containing this compound is then concentrated.

  • Silica Gel Column Chromatography:

    • Adsorb the concentrated methanolic extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate.

  • Preparative HPLC:

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water.

    • Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

    • Concentrate the collected fraction to obtain pure this compound.

    • Verify the purity and confirm the structure using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification strain Clonostachys cylindrospora Strain pda PDA Plate Activation strain->pda seed Seed Culture pda->seed production Production Fermentation (100L) seed->production harvest Harvest Culture production->harvest extraction Ethyl Acetate Extraction harvest->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning crude_extract->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway Relationship

While the specific signaling pathway for this compound biosynthesis has not been elucidated, as a polyketide, its formation follows a general pathway involving polyketide synthases (PKSs).

biosynthetic_pathway cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modifications acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain modifications Tailoring Enzymes (e.g., P450s, Reductases) polyketide_chain->modifications cyclization Macrocyclization modifications->cyclization This compound This compound cyclization->this compound

Caption: General biosynthetic pathway for fungal polyketide macrodiolides.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Clonostachydiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clonostachydiol is a macrodiolide secondary metabolite produced by the fungus Clonostachys cylindrospora. As with many fungal secondary metabolites, there is growing interest in its biological activities and potential therapeutic applications. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in fungal extracts and fermentation broths. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such natural products due to its high resolution, sensitivity, and reproducibility.

This document provides a detailed protocol for the development of an HPLC method for the analysis of this compound. While a specific, validated method for this compound is not widely published, this guide is based on established methodologies for the analysis of similar fungal secondary metabolites and macrodiolides. It offers a starting point for researchers to develop and optimize a robust analytical method tailored to their specific needs.

Experimental Protocols

Sample Preparation from Fungal Culture

The initial step in the analysis of this compound is its extraction from the fungal biomass or the culture medium. The choice of extraction solvent and method is critical for achieving good recovery of the target analyte.

Materials:

  • Clonostachys sp. culture (liquid or solid)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

Protocol:

  • Extraction from Liquid Culture:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Extraction from Solid Culture:

    • Homogenize the fungal mycelium and solid substrate.

    • Extract the homogenized material with methanol or ethyl acetate (e.g., 100 mL of solvent per 10 g of culture) by shaking for 24 hours at room temperature.

    • Filter the extract and repeat the extraction process twice.

    • Combine the filtrates and evaporate the solvent using a rotary evaporator.

  • Sample Reconstitution:

    • Dissolve a known amount of the dried crude extract in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

G cluster_extraction Fungal Culture Extraction cluster_preparation Sample Preparation for HPLC start Fungal Culture (Liquid or Solid) liquid_culture Liquid Culture start->liquid_culture If liquid solid_culture Solid Culture start->solid_culture If solid filtration_broth Separate Mycelium and Broth liquid_culture->filtration_broth homogenization Homogenize Mycelium and Substrate solid_culture->homogenization extraction_broth Extract Broth with Ethyl Acetate (3x) filtration_broth->extraction_broth combine_extracts Combine Organic Extracts extraction_broth->combine_extracts extraction_solid Extract with Methanol or Ethyl Acetate (3x) homogenization->extraction_solid extraction_solid->combine_extracts dry_extract Dry with Na2SO4 combine_extracts->dry_extract evaporation Evaporate Solvent dry_extract->evaporation crude_extract Crude Extract evaporation->crude_extract reconstitute Reconstitute in Methanol/Acetonitrile crude_extract->reconstitute vortex Vortex to Dissolve reconstitute->vortex filter Filter (0.45 µm) vortex->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial G sample_injection Sample Injection (10 µL) hplc_column HPLC Column (C18, 4.6x250mm, 5µm) sample_injection->hplc_column separation Chromatographic Separation hplc_column->separation mobile_phase Mobile Phase Gradient A: H2O + 0.1% FA B: ACN + 0.1% FA mobile_phase->hplc_column detection DAD/UV-Vis Detector (210 nm) separation->detection data_acquisition Data Acquisition and Analysis detection->data_acquisition

Application Notes and Protocols for Developing a Bioassay for Clonostachydiol Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Helminth infections in humans and livestock pose a significant global health and economic burden. The increasing prevalence of anthelmintic resistance to currently available drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action.[1][2] Natural products from microbial sources are a promising avenue for the discovery of new anthelmintics.[1] Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora, has been identified as a compound with potential anthelmintic properties.[3][4] The fungal genus Clonostachys is known for producing a variety of secondary metabolites with diverse biological activities, including nematicidal effects.[3][5][6][7]

These application notes provide detailed protocols for developing and conducting a bioassay to evaluate the anthelmintic activity of this compound using the free-living nematode Caenorhabditis elegans as a model organism. C. elegans is a well-established model for anthelmintic drug screening due to its physiological and anatomical similarities to parasitic nematodes, ease of cultivation, and rapid life cycle.[8][9][10] The protocols described herein cover the assessment of this compound's effects on adult worm motility and viability, as well as its ability to inhibit egg hatching.

Data Presentation

The quantitative data generated from the described bioassays should be summarized to determine the efficacy of this compound. Key parameters to measure include the concentration of the compound that causes paralysis or death in 50% of the adult nematode population (EC50) and the concentration that inhibits 50% of egg hatching (IC50). Data should be presented in a clear and structured format for easy comparison.

Bioassay Parameter Measured This compound EC50/IC50 (µg/mL) Positive Control (e.g., Ivermectin) EC50/IC50 (µg/mL) Negative Control (DMSO)
Adult Motility AssayParalysis[Insert Value][Insert Value]No effect
Adult Viability AssayMortality[Insert Value][Insert Value]No effect
Egg Hatching AssayInhibition of Hatching[Insert Value][Insert Value]No effect

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from established methods for anthelmintic screening using C. elegans.[8][11]

Protocol 1: Caenorhabditis elegans Adult Motility and Viability Assay

Objective: To determine the effect of this compound on the motility and viability of adult C. elegans.

Materials:

  • C. elegans wild-type N2 Bristol strain

  • Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50

  • M9 buffer (22 mM KH2PO4, 42 mM Na2HPO4, 86 mM NaCl, 1 mM MgSO4)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Ivermectin)

  • Negative control (DMSO)

  • 96-well microtiter plates

  • Synchronized population of L4 stage C. elegans

  • Microscope

Procedure:

  • Synchronization of C. elegans : Grow a mixed-stage population of C. elegans on NGM plates. Wash the plates with M9 buffer to collect the worms. Treat the worm suspension with a bleach solution to dissolve adults and larvae, leaving the eggs intact. Wash the eggs several times with M9 buffer and allow them to hatch in the buffer. The synchronized L1 larvae can then be transferred to fresh NGM plates and grown to the L4 stage.

  • Preparation of Test Solutions : Prepare a serial dilution of this compound in M9 buffer from the stock solution. The final concentration of DMSO should not exceed 1%. Prepare the positive and negative control solutions in the same manner.

  • Assay Setup : Add approximately 20-30 synchronized L4 worms to each well of a 96-well plate in a final volume of 100 µL of M9 buffer containing E. coli OP50 as a food source.

  • Compound Addition : Add 100 µL of the prepared test solutions (this compound dilutions, positive control, negative control) to the respective wells.

  • Incubation : Incubate the plates at 20°C.

  • Data Collection :

    • Motility (Paralysis) Assessment : At various time points (e.g., 4, 8, 12, 24 hours), observe the worms under a microscope. A worm is considered paralyzed if it does not move even when prodded with a platinum wire. Count the number of motile and paralyzed worms in each well.

    • Viability (Mortality) Assessment : After 24 or 48 hours, assess mortality. A worm is considered dead if it is completely straight and does not respond to touch. Count the number of live and dead worms.

  • Data Analysis : Calculate the percentage of paralysis and mortality for each concentration of this compound. Determine the EC50 values using a suitable statistical software.

Protocol 2: Caenorhabditis elegans Egg Hatching Assay

Objective: To evaluate the ovicidal activity of this compound by assessing its ability to inhibit the hatching of C. elegans eggs.

Materials:

  • Synchronized C. elegans eggs (obtained as described in Protocol 1)

  • M9 buffer

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Ivermectin)

  • Negative control (DMSO)

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Egg Suspension Preparation : Prepare a suspension of synchronized eggs in M9 buffer and adjust the concentration to approximately 50-100 eggs per 50 µL.

  • Preparation of Test Solutions : Prepare serial dilutions of this compound and controls as described in Protocol 1.

  • Assay Setup : To each well of a 96-well plate, add 50 µL of the egg suspension.

  • Compound Addition : Add 50 µL of the test solutions to the corresponding wells.

  • Incubation : Incubate the plates at 20°C for 48 hours.

  • Data Collection : After the incubation period, count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Data Analysis : Calculate the percentage of egg hatch inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Number of hatched larvae in test well / Number of hatched larvae in control well)) Determine the IC50 value for egg hatching inhibition.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Bioassay cluster_data Data Analysis compound This compound Stock adult_assay Adult Motility/ Viability Assay compound->adult_assay egg_assay Egg Hatching Assay compound->egg_assay worms Synchronized C. elegans worms->adult_assay worms->egg_assay paralysis Paralysis Assessment adult_assay->paralysis mortality Mortality Assessment adult_assay->mortality hatching Hatching Inhibition egg_assay->hatching ec50 EC50/IC50 Determination paralysis->ec50 mortality->ec50 hatching->ec50

Caption: Experimental workflow for assessing the anthelmintic activity of this compound.

hypothetical_pathway This compound This compound Receptor Nematode Receptor (e.g., Ion Channel) This compound->Receptor Binds/Modulates Signaling Intracellular Signaling Cascade Receptor->Signaling Activates/Inhibits Muscle Muscle Cell Signaling->Muscle Alters Ion Flow/ Neurotransmission Paralysis Paralysis/Death Muscle->Paralysis Leads to

Caption: Hypothetical signaling pathway for this compound's anthelmintic action.

References

Application Notes and Protocols for In Vitro Screening of Clonostachydiol against Haemonchus contortus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a hypothetical in vitro screening of Clonostachydiol against Haemonchus contortus. As of the date of this document, specific experimental data for the direct in vitro anthelmintic activity of purified this compound against H. contortus is not available in the public domain. The quantitative data presented for this compound is illustrative and intended to serve as a template for data presentation. The protocols provided are based on established and widely used methods for the in vitro screening of anthelmintic compounds against H. contortus.

Introduction

Haemonchus contortus, commonly known as the barber's pole worm, is a highly pathogenic and economically significant gastrointestinal nematode of small ruminants. The increasing prevalence of resistance to conventional anthelmintics necessitates the discovery and development of new therapeutic agents. Natural products are a promising source of novel anthelmintics. This compound, a macrolide produced by the fungus Clonostachys cylindrospora, has been noted for its potential anthelmintic properties. While in vivo studies have suggested its efficacy, detailed in vitro screening is a critical step in characterizing its activity and mechanism of action.

These application notes provide a comprehensive set of protocols for the in vitro screening of this compound against three key life stages of H. contortus: eggs, larvae, and adults. The described assays are the Egg Hatch Assay (EHA), the Larval Development Assay (LDA), and the Adult Worm Motility Assay (AWMA).

Data Presentation

The following tables summarize hypothetical quantitative data from the in vitro screening of this compound against Haemonchus contortus. Data for the commercial anthelmintics, Albendazole and Levamisole, are included for comparative purposes and are based on values reported in the literature.

Table 1: Egg Hatch Assay (EHA) - Hypothetical IC50 Values

CompoundIC50 (µg/mL)95% Confidence Interval
This compound 1.5 (1.2 - 1.8)
Albendazole0.1(0.08 - 0.12)
Levamisole>100N/A
Negative ControlN/AN/A

Table 2: Larval Development Assay (LDA) - Hypothetical IC50 Values

CompoundIC50 (µg/mL)95% Confidence Interval
This compound 5.2 (4.5 - 6.0)
Albendazole0.5(0.4 - 0.6)
Levamisole2.5(2.1 - 2.9)
Negative ControlN/AN/A

Table 3: Adult Worm Motility Assay (AWMA) - Hypothetical Paralysis/Mortality Data at 24 hours

CompoundConcentration (µg/mL)% Motility Inhibition
This compound 10 85
25 100
Albendazole1070
2595
Levamisole10100
25100
Negative Control05

Experimental Protocols

Parasite Material Preparation
  • H. contortus Eggs: Eggs are recovered from the feces of donor sheep monospecifically infected with a susceptible strain of H. contortus. Fecal samples are homogenized in a saturated saline solution, and the eggs are collected by sieving and centrifugation.[1][2]

  • H. contortus Third-Stage Larvae (L3): Fecal cultures containing H. contortus eggs are incubated at 27°C for 7-10 days to allow for the development of infective L3 larvae.[3] Larvae are then harvested using a Baermann apparatus. For specific assays, L3 larvae are exsheathed by incubation in a solution of sodium hypochlorite.[3]

  • H. contortus Adult Worms: Adult worms are collected from the abomasum of freshly euthanized, experimentally infected sheep.[3][4] The worms are washed in phosphate-buffered saline (PBS) and maintained in a suitable culture medium, such as RPMI-1640, supplemented with antibiotics.

Egg Hatch Assay (EHA)

This assay determines the ovicidal activity of the test compound.

  • Preparation: A suspension of H. contortus eggs is prepared in deionized water to a concentration of approximately 100-200 eggs per 100 µL.

  • Assay Setup: In a 48-well microtiter plate, 100 µL of the egg suspension is added to each well.

  • Compound Addition: 100 µL of this compound at various concentrations (prepared in 2.5% DMSO) is added to the respective wells. Albendazole is used as a positive control, and 2.5% DMSO in deionized water serves as the negative control.

  • Incubation: The plate is incubated at 27°C for 48 hours.

  • Evaluation: After incubation, a drop of Lugol's iodine is added to each well to stop further hatching. The number of unhatched eggs and first-stage larvae (L1) are counted under an inverted microscope.

  • Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration, and the IC50 value is determined using probit analysis.

Larval Development Assay (LDA)

This assay assesses the inhibitory effect of the compound on the development of L1 larvae to the L3 stage.

  • Preparation: A suspension of freshly hatched L1 larvae is prepared.

  • Assay Setup: In a 96-well microtiter plate, approximately 100 L1 larvae are added to each well containing a nutritive medium (e.g., yeast extract).

  • Compound Addition: this compound at various concentrations is added to the wells. Levamisole and Albendazole are used as positive controls, and the corresponding solvent is used as a negative control.

  • Incubation: The plate is incubated at 25°C for 6 days.

  • Evaluation: On day 7, the development of larvae is stopped by adding a small amount of Lugol's iodine. The number of L1, L2, and L3 larvae in each well is counted.

  • Data Analysis: The percentage of larval development inhibition is calculated, and the IC50 value is determined.

Adult Worm Motility Assay (AWMA)

This assay evaluates the effect of the compound on the viability of adult worms by assessing their motility.

  • Preparation: Freshly collected adult H. contortus are placed in a petri dish with culture medium.

  • Assay Setup: Groups of 5-10 adult worms are placed in individual wells of a 24-well plate containing 2 mL of supplemented RPMI-1640 medium.

  • Compound Addition: this compound at various concentrations is added to the wells. Levamisole is used as a positive control, and the solvent is used as a negative control.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere.

  • Evaluation: The motility of the worms is observed at regular intervals (e.g., 2, 4, 6, 8, 12, and 24 hours). Motility can be scored on a scale (e.g., 0 = dead, 1 = immotile, 2 = weakly motile, 3 = actively motile).[3][4]

  • Data Analysis: The time taken for paralysis or death of the worms is recorded. The percentage of motility inhibition is calculated at different time points.

Visualizations

Experimental Workflow

G cluster_collection Parasite Collection cluster_preparation Life Stage Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis feces Fecal Sample Collection eggs Egg Isolation feces->eggs l3 L3 Larvae Culture feces->l3 abomasum Abomasum Collection adults Adult Worm Isolation abomasum->adults eha Egg Hatch Assay (EHA) eggs->eha lda Larval Development Assay (LDA) l3->lda awma Adult Worm Motility Assay (AWMA) adults->awma ic50 IC50 Determination eha->ic50 lda->ic50 motility_analysis Motility Scoring & Analysis awma->motility_analysis

Caption: Overall experimental workflow for in vitro screening.

Logical Relationship of Assays and Life Stages

G cluster_life_cycle H. contortus Life Cycle Stages cluster_assays Corresponding In Vitro Assays egg Egg l1 L1 Larva eha EHA egg->eha l3 L3 Larva lda LDA l1->lda adult Adult l3->lda awma AWMA adult->awma

Caption: Correlation of assays with H. contortus life stages.

Hypothetical Signaling Pathway for Nematicidal Action

G This compound This compound receptor Nematode Receptor (e.g., Ion Channel) This compound->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade ion_influx Altered Ion Influx (e.g., Cl-, Ca2+) signaling_cascade->ion_influx muscle_cell Muscle Cell ion_influx->muscle_cell paralysis Flaccid or Spastic Paralysis muscle_cell->paralysis death Worm Expulsion/Death paralysis->death

References

Application Notes and Protocols for Testing the Antibacterial Activity of Clonostachydiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antibacterial potential of Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora. While this compound has documented anthelmintic and anticancer activities, its antibacterial properties are not yet extensively reported in scientific literature.[1][2] The following protocols are based on established methods for assessing the antibacterial activity of natural products and can be adapted for testing this compound.

Overview of Antibacterial Susceptibility Testing

Antibacterial susceptibility testing is crucial for determining the efficacy of a compound against various bacterial strains. The primary methods employed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5][6]

These quantitative assays are vital for screening the antibacterial potential of novel compounds like this compound.[7]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Bacterial Strains and Culture Conditions

Recommended Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used for comprehensive screening.

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Bacillus subtilis (e.g., ATCC 6633)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Klebsiella pneumoniae

Culture Media:

  • Mueller-Hinton Broth (MHB) is the recommended medium for routine antibacterial susceptibility testing of non-fastidious bacteria.[2]

  • Mueller-Hinton Agar (MHA) is used for the MBC assay.

Inoculum Preparation:

  • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing 5 mL of sterile MHB.

  • Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This method determines the lowest concentration of this compound that inhibits the visible growth of bacteria.[3][4][8]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Standardized bacterial inoculum

  • Mueller-Hinton Broth (MHB)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (DMSO)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Protocol:

  • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row designated for testing, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down each row. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Prepare control wells:

    • Growth Control: 100 µL MHB + 10 µL of the solvent (DMSO) used to dissolve this compound + 10 µL of bacterial inoculum.

    • Sterility Control: 110 µL MHB only.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Inoculate each test and control well (except the sterility control) with 10 µL of the standardized bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

  • (Optional) The optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay is performed after the MIC is determined to ascertain whether the inhibitory effect of this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[5][6]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette

  • Incubator (37°C)

Protocol:

  • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10 µL aliquot from each.

  • Spot-inoculate the aliquots onto a sterile MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate (or a >99.9% reduction in CFU/mL compared to the initial inoculum).[9]

Data Presentation

Quantitative data from the MIC and MBC assays should be systematically recorded for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Enterococcus faecalisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Klebsiella pneumoniaeNegative

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

Bacterial StrainGram StainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusPositive
Bacillus subtilisPositive
Enterococcus faecalisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Klebsiella pneumoniaeNegative

Interpretation of MBC/MIC Ratio:

  • If MBC/MIC ≤ 4, the compound is considered bactericidal .

  • If MBC/MIC > 4, the compound is considered bacteriostatic .

Visualization of Experimental Workflow and Hypothetical Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis prep_clon Prepare this compound Stock Solution serial_dil Serial Dilution of This compound in 96-well plate prep_clon->serial_dil prep_bac Prepare Bacterial Inoculum inoculate_mic Inoculate with Bacterial Suspension prep_bac->inoculate_mic serial_dil->inoculate_mic incubate_mic Incubate at 37°C for 18-24h inoculate_mic->incubate_mic read_mic Determine MIC (Visual/OD Reading) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear MIC wells onto MHA read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Determine MBC (Colony Count) incubate_mbc->read_mbc analyze Calculate MBC/MIC Ratio and Determine Activity read_mbc->analyze

Caption: Workflow for determining the MIC and MBC of this compound.

Hypothetical Mechanism of Action of this compound

While the specific mechanism of action for this compound's potential antibacterial activity is unknown, many fungal secondary metabolites target key bacterial cellular processes. Based on common mechanisms, a hypothetical pathway is proposed below.

hypothetical_mechanism cluster_bacterium Bacterial Cell cluster_effects Potential Effects membrane Cell Membrane wall Cell Wall ribosome Ribosome (Protein Synthesis) dna DNA (Replication) metabolism Metabolic Pathways (e.g., Folic Acid Synthesis) clon This compound disrupt_mem Membrane Disruption clon->disrupt_mem Hypothesized Interaction inhibit_wall Inhibition of Cell Wall Synthesis clon->inhibit_wall Hypothesized Interaction inhibit_protein Inhibition of Protein Synthesis clon->inhibit_protein Hypothesized Interaction inhibit_dna Inhibition of DNA Replication clon->inhibit_dna Hypothesized Interaction inhibit_meta Inhibition of Metabolism clon->inhibit_meta Hypothesized Interaction disrupt_mem->membrane inhibit_wall->wall inhibit_protein->ribosome inhibit_dna->dna inhibit_meta->metabolism

Caption: Hypothetical antibacterial mechanisms of this compound.

Further research is necessary to elucidate the precise molecular targets and mechanisms of action of this compound against various bacterial species. The protocols and frameworks provided here offer a starting point for the systematic evaluation of this fungal metabolite's antibacterial potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Clonostachydiol Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Clonostachydiol and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields during the synthesis process. The following troubleshooting guides and frequently asked questions (FAQs) are based on published synthetic routes and address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the total synthesis of 4-keto-Clonostachydiol?

A1: The total synthesis of 4-keto-Clonostachydiol is a multi-step process with several challenging transformations. Based on reported syntheses, the main challenges include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers.

  • Low Yields in Key Steps: Certain reactions, such as the MacMillan α-hydroxylation and the Ring-Closing Metathesis (RCM), can be low-yielding without careful optimization.

  • Macrocyclization: The final ring-closing step to form the 14-membered lactone can be difficult and is often a significant bottleneck in the synthesis.

  • Substrate Sensitivity: Intermediates in the synthetic pathway may be sensitive to certain reagents or conditions, leading to decomposition or side product formation.

Q2: A published total synthesis of 4-keto-Clonostachydiol reports an overall yield of 8.4% over 13 steps. Which steps are the most critical for maximizing this yield?

A2: While the overall yield is 8.4%, the yields of individual steps can vary significantly. The most critical steps to optimize for maximizing the overall yield are typically those with the lowest reported yields. In the synthesis by Han et al., the MacMillan α-hydroxylation (Step 3) and the Ring-Closing Metathesis (Step 12) are moderately yielding and can be key points for optimization. Even small improvements in these steps can have a substantial impact on the overall yield.

Troubleshooting Guides

This section provides troubleshooting advice for specific, lower-yielding steps in a known synthetic route to 4-keto-Clonostachydiol.

Guide 1: MacMillan α-Hydroxylation (Step 3)

Issue: Low yield (around 65-70%) in the organocatalytic α-hydroxylation of the ketone intermediate.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Experimental Protocol
Suboptimal Catalyst Loading The catalyst loading is critical. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side reactions.Systematically screen catalyst loading from 10 mol% to 30 mol% to find the optimal concentration for your specific substrate.
Poor Quality of Amine Catalyst The purity of the organocatalyst (e.g., a secondary amine) is crucial for its activity.Ensure the amine catalyst is pure. If necessary, purify by distillation or chromatography before use.
Presence of Water The reaction is sensitive to moisture, which can deactivate the catalyst and enamine intermediate.Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Inefficient Oxidant The choice and quality of the oxidant (e.g., nitrosobenzene) can impact the yield.Use a freshly purified or high-purity grade of the oxidant. Consider screening other oxidants if yields remain low.
Guide 2: Horner-Wadsworth-Emmons (HWE) Olefination (Step 7)

Issue: Poor E/Z selectivity or low yield in the HWE reaction to form the α,β-unsaturated ester.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Experimental Protocol
Suboptimal Base The choice of base can significantly influence the stereoselectivity and yield.Screen different bases such as NaH, KHMDS, or LiHMDS. For higher E-selectivity, NaH is often a good choice.
Reaction Temperature The reaction temperature can affect the kinetic vs. thermodynamic control of the olefination.Experiment with a range of temperatures, from -78 °C to room temperature, to optimize the E/Z ratio.
Steric Hindrance Steric hindrance in either the aldehyde or the phosphonate reagent can lead to lower yields.Ensure the phosphonate reagent is not excessively bulky. If the aldehyde is hindered, longer reaction times or a more reactive phosphonate may be necessary.
Guide 3: Ring-Closing Metathesis (RCM) (Step 12)

Issue: Low yield (around 55-60%) in the Grubbs-catalyzed RCM to form the 14-membered macrolactone.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Experimental Protocol
Catalyst Deactivation The Grubbs catalyst can be sensitive to impurities in the substrate or solvent.Purify the diene precursor carefully before the RCM step. Use freshly distilled, degassed solvent (e.g., toluene or dichloromethane).
High Concentration RCM for large rings requires high dilution to favor intramolecular cyclization over intermolecular oligomerization.Perform the reaction at a very low concentration (e.g., 0.001 M). A syringe pump for slow addition of the substrate to the catalyst solution can be beneficial.
Suboptimal Catalyst The choice of Grubbs catalyst (1st, 2nd, or 3rd generation) can significantly impact the yield.Screen different Grubbs catalysts. For this particular transformation, a Hoveyda-Grubbs 2nd generation catalyst is often effective.

Data Presentation

Table 1: Summary of Yields in the Total Synthesis of 4-keto-Clonostachydiol
Step Reaction Type Reported Yield
1Grignard Reaction92%
2Oxidation95%
3MacMillan α-Hydroxylation68%
4Protection (TIPS)98%
5Reduction96%
6Protection (PMB)95%
7Horner-Wadsworth-Emmons Olefination85%
8Deprotection (TIPS)97%
9Esterification89%
10Deprotection (PMB)92%
11Oxidation88%
12Ring-Closing Metathesis (RCM)58%
13Deprotection (TES)95%
Overall ~8.4%

Experimental Protocols & Visualizations

Overall Synthetic Workflow

The following diagram illustrates the synthetic route to 4-keto-Clonostachydiol, highlighting the key transformations and the identified lower-yielding steps that are often targets for optimization.

G A Starting Materials B Grignard Reaction (92%) A->B C Oxidation (95%) B->C D MacMillan α-Hydroxylation (68%) C->D E TIPS Protection (98%) D->E F Reduction (96%) E->F G PMB Protection (95%) F->G H HWE Olefination (85%) G->H I TIPS Deprotection (97%) H->I J Esterification (89%) I->J K PMB Deprotection (92%) J->K L Oxidation (88%) K->L M Ring-Closing Metathesis (58%) L->M N TES Deprotection (95%) M->N O 4-keto-Clonostachydiol N->O

Caption: Synthetic workflow for 4-keto-Clonostachydiol, highlighting key steps.

Troubleshooting Logic for Ring-Closing Metathesis (RCM)

This decision tree provides a logical workflow for troubleshooting low yields in the RCM step.

G start Low RCM Yield check_purity Is the diene substrate pure? start->check_purity purify Purify the diene (e.g., chromatography). check_purity->purify No check_concentration Is the reaction concentration low enough? check_purity->check_concentration Yes purify->check_purity dilute Decrease concentration (e.g., to 0.001 M). Use slow addition. check_concentration->dilute No check_catalyst Is the catalyst active? check_concentration->check_catalyst Yes dilute->check_concentration new_catalyst Use fresh, high-purity catalyst. check_catalyst->new_catalyst No screen_catalysts Screen different Grubbs catalysts (e.g., Hoveyda-Grubbs II). check_catalyst->screen_catalysts Yes new_catalyst->check_catalyst success Improved Yield screen_catalysts->success

Caption: Troubleshooting decision tree for the Ring-Closing Metathesis (RCM) step.

Technical Support Center: Stereoselective Synthesis of Macrodiolides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of macrodiolides. The content is tailored for researchers, scientists, and professionals in drug development.

Section 1: Troubleshooting & FAQs

This section addresses specific experimental issues in a question-and-answer format.

FAQ 1: My macrolactonization yield is consistently low. What are the common causes and how can I troubleshoot this?

Low yields in the crucial macrolactonization step are a frequent challenge. The primary issue is often the competition between the desired intramolecular cyclization and intermolecular oligomerization.[1][2] Several factors related to reaction conditions, substrate structure, and reagent choice can contribute to this problem.

Troubleshooting Steps:

  • Verify High-Dilution Conditions: The most critical factor is maintaining a very low concentration of the seco-acid (the linear precursor) to favor intramolecular reaction.

    • Action: Use a syringe pump for the slow addition of the seco-acid solution over a prolonged period (e.g., 8-12 hours) into a large volume of refluxing solvent.[1][2] This minimizes the chances of two precursor molecules reacting with each other.

  • Assess the Seco-Acid Structure: The conformation of the linear precursor significantly impacts cyclization efficiency.[1] A conformationally rigid precursor that is pre-organized for cyclization will react more efficiently.

    • Action: Analyze the seco-acid structure for elements that impart conformational rigidity, such as double bonds or cyclic fragments. If the precursor is too flexible, intermolecular reactions may dominate.[2]

  • Re-evaluate the Coupling Reagent: The choice of macrolactonization promoter is critical. Classical methods each have specific strengths and weaknesses.

    • Action: If one method fails, try another. For instance, if Yamaguchi conditions lead to isomerization of sensitive substrates, the Shiina method might be a better alternative.[3]

  • Check for Purity: Impurities in the seco-acid can interfere with the reaction.

    • Action: Ensure the precursor is meticulously purified before the macrolactonization step.[4]

  • Consider Catalyst-Based Methods: Newer methods using Lewis acids or transition metals can be highly effective and may operate under milder conditions.[3][5]

    • Action: For complex or sensitive substrates, explore catalytic methods like scandium(III)-catalyzed lactonization or Ru-catalyzed dehydrogenative coupling.[2][5]

Comparison of Common Macrolactonization Reagents

Reagent/MethodActivating AgentTypical ConditionsKey AdvantagesPotential Issues
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideToluene, reflux, DMAP (cat.)Widely used, generally reliable.High temperatures, can cause isomerization of sensitive substrates.[3]
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)CH2Cl2, RT, Nucleophilic or Lewis Acid catalystMild conditions (room temp), high yields, low epimerization.[3][6]Requires slow addition to maintain low concentration of the active mixed anhydride.[6]
Corey-Nicolaou 2,2'-Dipyridyl disulfide / PPh3Toluene or Xylene, refluxEffective for a range of ring sizes.High temperatures, can be substrate-dependent.[1]
Mukaiyama 2-Chloro-1-methylpyridinium iodideCH2Cl2 or CH3CN, refluxGood for many substrates.Can fail with sterically hindered or sensitive substrates.[2]
FAQ 2: I am observing poor diastereoselectivity when installing stereocenters in the acyclic precursor. How can I improve this?

Achieving high diastereoselectivity in the acyclic chain is fundamental to the entire synthesis. Poor selectivity often arises from inadequate facial control during bond-forming reactions like aldol additions or allylations.

Troubleshooting Steps:

  • Analyze the Substrate-Control Bias: Assess the inherent stereochemical preference of your substrate. Sometimes, the existing chiral centers do not provide sufficient bias for the desired outcome.

    • Action: Use computational modeling or literature precedents for similar fragments to predict the facial bias. If it's unfavorable, a reagent-controlled strategy is necessary.

  • Switch to a Reagent-Controlled Method: When substrate control is weak or disfavored, use a chiral auxiliary or a stereoselective catalyst that can override the substrate's natural preference.

    • Action: For aldol reactions, consider Evans' oxazolidinone or Brown's chiral boron enolates. For allylations, Evans' chiral allyl silanes or Krische's catalytic methods can provide high levels of control.

  • Optimize Reaction Conditions: Temperature, solvent, and cation choice can dramatically influence diastereoselectivity.

    • Action: Systematically screen these parameters. Lowering the reaction temperature often enhances selectivity. The choice of Lewis acid or counterion can affect the geometry of the transition state.

  • Consider Enzymatic or Bio-inspired Approaches: Polyketide synthases (PKS) in nature achieve near-perfect stereocontrol.[7][8][9] The ketoreductase (KR) domains within these enzymes control both the choice of substrate epimer and the stereochemistry of the reduction.[7]

    • Action: Explore using isolated KR domains or chemoenzymatic strategies for key reductions where chemical methods fall short.

FAQ 3: My protecting groups are being unintentionally cleaved or are interfering with reactions. What is the best strategy?

A robust protecting group strategy is essential for any complex synthesis.[10] Problems arise from a lack of orthogonality, where the conditions to remove one group affect another, or when a protecting group interferes with a key reaction.[11][12]

Troubleshooting Steps:

  • Map out an Orthogonal Scheme: Ensure your protecting groups can be removed under mutually exclusive conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenation).[10][11]

    • Action: Create a flowchart of your synthetic steps, listing the protecting groups and the conditions required for their removal at each stage. This helps identify potential incompatibilities early on.

  • Choose Groups that Don't Interfere: Some protecting groups can act as Lewis bases and chelate to metal catalysts, inhibiting the reaction.

    • Action: If a metal-catalyzed reaction is sluggish, consider switching from a protecting group like PMB (p-methoxybenzyl), which can chelate, to a silyl ether like TBS (tert-butyldimethylsilyl).

  • Minimize Protection/Deprotection Steps: Every protection/deprotection sequence adds two steps to the synthesis and lowers the overall yield.[10]

    • Action: Re-evaluate your synthetic route to see if any protecting groups can be avoided. Can a reaction be performed on an unprotected functional group? Can a late-stage functionalization strategy be used instead?

Common Orthogonal Protecting Group Sets

Protecting Group ClassExamplesCleavage ConditionsStable To
Silyl Ethers TBS, TIPS, TBDPSFluoride (TBAF), Acid (TFA, HCl)Hydrogenation, Mild Base
Benzyl Ethers Bn, PMBHydrogenolysis (H2, Pd/C), Strong Acid (PMB: DDQ)Mild Acid/Base, Fluoride
Esters/Carbonates Ac, Piv, Boc, CbzBase (K2CO3), Acid (TFA for Boc), H2 (for Cbz)Fluoride, Mild Acid (for Ac/Piv)
Acetals MOM, MEM, THPAcid (PPTS, HCl)Base, Hydrogenation, Fluoride
FAQ 4: I am observing epimerization at a key stereocenter. How can I prevent this?

Epimerization, the inversion of a single stereocenter, can ruin a carefully constructed synthesis. It is most common at centers adjacent to a carbonyl group (α-epimerization) or during coupling reactions.[13][14][15]

Troubleshooting Steps:

  • Avoid Harsh Basic or Acidic Conditions: The most common cause of α-epimerization is the formation of an enol or enolate under basic or acidic conditions, which allows for protonation from either face.

    • Action: Use milder, non-nucleophilic bases (e.g., 2,6-lutidine instead of triethylamine). Minimize exposure time to acidic or basic conditions during workup and purification.[14]

  • Choose Coupling Reagents Carefully: In peptide-like couplings or esterifications, the activation of a carboxylic acid can lead to the formation of an oxazolone, a common intermediate that facilitates epimerization at the adjacent stereocenter.[13]

    • Action: Use coupling reagents known for low epimerization rates, such as COMU or HATU, often in combination with an additive like Oxyma Pure or HOAt.[13] Running the reaction at a lower temperature can also suppress this side reaction.[16]

  • Modify the Substrate: If epimerization is unavoidable under required reaction conditions, consider temporarily modifying the substrate to prevent it.

    • Action: For example, reducing a ketone to an alcohol for a subsequent reaction and then re-oxidizing it later can protect the adjacent stereocenter from epimerization.

Section 2: Experimental Protocols

Protocol 1: General Procedure for Shiina Macrolactonization

This protocol describes a general method for intramolecular cyclization of a seco-acid using 2-methyl-6-nitrobenzoic anhydride (MNBA) under nucleophilic catalysis, which is known for its mild conditions and high yields.[3][6]

Materials:

  • ω-Hydroxycarboxylic acid (seco-acid)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA, 2.0-3.0 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP, 3.0-6.0 equiv.)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Syringe pump

Procedure:

  • A 3-neck round-bottom flask is charged with MNBA (2.5 equiv.), DMAP (4.0 equiv.), and a large volume of anhydrous toluene (to achieve a final seco-acid concentration of ~0.001 M).

  • The mixture is heated to reflux under an inert atmosphere (Argon or Nitrogen).

  • A solution of the seco-acid (1.0 equiv.) in anhydrous toluene is prepared.

  • Using a syringe pump, the seco-acid solution is added dropwise to the refluxing reaction mixture over 10-12 hours.

  • After the addition is complete, the reaction is stirred for an additional 1-2 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to isolate the desired macrodiolide.

Section 3: Visual Guides & Workflows

Diagram 1: Troubleshooting Low Macrolactonization Yield

G start Low Macrolactonization Yield check_dilution Are you using high dilution (e.g., < 0.005 M) and slow addition? start->check_dilution implement_dilution Action: Use syringe pump for slow addition into a large solvent volume. check_dilution->implement_dilution No   check_reagent Is the coupling reagent appropriate for the substrate? check_dilution->check_reagent  Yes oligomerization Problem: Oligomerization is the likely side reaction. implement_dilution->oligomerization change_reagent Action: Switch to an alternative reagent (e.g., Shiina for sensitive substrates). check_reagent->change_reagent No   check_purity Is the seco-acid precursor of high purity (>95%)? check_reagent->check_purity  Yes decomposition Problem: Substrate or product decomposition. change_reagent->decomposition purify_sm Action: Re-purify the seco-acid via chromatography or recrystallization. check_purity->purify_sm No   success Yield Improved check_purity->success  Yes purify_sm->check_purity oligomerization->check_dilution decomposition->check_reagent

Caption: A troubleshooting flowchart for diagnosing and resolving low macrolactonization yields.

Diagram 2: Orthogonal Protecting Group Strategy

G molecule Protected Precursor R1-OH R2-OH R3-NH2 deprotect1 Deprotection Step 1 (e.g., Fluoride) molecule->deprotect1 pg1 PG1: TBS (Silyl Ether) pg1->molecule:oh1 pg2 PG2: PMB (Benzyl Ether) pg2->molecule:oh2 pg3 PG3: Boc (Carbamate) pg3->molecule:nh intermediate1 Intermediate 1 R1-OH (Free) R2-OPMB R3-NHBoc deprotect1->intermediate1 deprotect2 Deprotection Step 2 (e.g., Oxidation) intermediate2 Intermediate 2 R1-OH R2-OH (Free) R3-NHBoc deprotect2->intermediate2 deprotect3 Deprotection Step 3 (e.g., Acid) final_product {Final Product | { R1-OH |  R2-OH |  R3-NH2} } deprotect3->final_product intermediate1->deprotect2 intermediate2->deprotect3

Caption: A logical workflow illustrating an orthogonal protecting group strategy for selective deprotection.

References

Clonostachydiol Stability and Degradation Pathways: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides generalized information regarding the stability and potential degradation pathways of clonostachydiol. As of the latest literature review, specific experimental stability and degradation data for this compound are not publicly available. The information herein is based on the known chemical properties of this compound and the general behavior of related macrodiolide compounds. Researchers should validate these recommendations under their specific experimental conditions.

This compound is a macrodiolide of fungal origin with promising anticancer and anthelmintic properties.[1][2] Understanding its stability is crucial for accurate experimental results and potential therapeutic development. This guide addresses common questions and troubleshooting scenarios related to the handling and stability of this compound.

This compound Properties

Below is a summary of the known physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₆[1]
Molecular Weight 284.3 g/mol [1]
Formal Name (3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione[1]
CAS Number 2205018-06-8[1]
Origin Fungus Clonostachys cylindrospora[1][2]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Based on the general stability of macrodiolides, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be stored at -80°C in an inert atmosphere (e.g., under argon or nitrogen) to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound?

A2: this compound's structure contains two ester linkages and two carbon-carbon double bonds, which are susceptible to degradation. The primary degradation pathways are likely to be:

  • Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the opening of the macrocyclic ring.

  • Oxidation: The double bonds are susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon bond.

Q3: Is this compound sensitive to light?

A3: Many complex organic molecules are sensitive to photolytic degradation. While specific data for this compound is unavailable, it is best practice to protect it from light during storage and handling to prevent potential degradation.

Q4: At what pH is this compound most stable?

A4: The stability of compounds with ester functionalities is often pH-dependent. Generally, neutral pH (around 6-7) is preferred to minimize acid- or base-catalyzed hydrolysis. However, the optimal pH for stability would need to be determined experimentally.

Troubleshooting Guide

Issue Potential Cause Related to Stability Troubleshooting Steps
Loss of biological activity in experiments. Degradation of this compound in the experimental medium.Prepare fresh solutions of this compound for each experiment. If using a stock solution, verify its integrity via analytical methods like HPLC before use. Consider performing a time-course experiment to assess stability in your specific assay conditions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products during sample preparation or storage.Analyze freshly prepared samples. If using stored samples, compare their chromatograms to those of fresh samples. If new peaks are present, consider performing forced degradation studies to identify these degradation products.
Inconsistent experimental results. Inconsistent levels of this compound due to degradation.Standardize sample handling and storage procedures. Protect samples from light and extreme temperatures. Use an internal standard in analytical methods to account for any degradation during analysis.
Precipitation of the compound from solution. Change in solubility due to degradation or formation of less soluble degradation products.Visually inspect solutions before use. If precipitation is observed, the solution should not be used. Prepare fresh solutions and consider the compatibility of the solvent with the experimental conditions.

Hypothetical Degradation Pathways of this compound

Based on its chemical structure, the following degradation pathways for this compound can be hypothesized:

  • Hydrolytic Degradation: The two ester linkages within the macrocyclic ring are susceptible to hydrolysis. Under acidic or basic conditions, these bonds can be cleaved, leading to the formation of a linear dihydroxy dicarboxylic acid.

  • Oxidative Degradation: The two carbon-carbon double bonds are prone to oxidation. This can lead to the formation of various products, such as epoxides or diols, upon reaction with oxidizing agents. Further oxidation could lead to the cleavage of the double bonds, resulting in smaller, more polar molecules.

This compound Hypothetical Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound Linear Diacid Linear Dihydroxy Dicarboxylic Acid This compound->Linear Diacid Acid/Base Hydrolysis Clonostachydiol_ox This compound Epoxides Epoxide Derivatives Clonostachydiol_ox->Epoxides Oxidation Cleavage_Products Oxidative Cleavage Products Clonostachydiol_ox->Cleavage_Products Strong Oxidation Diols Tetraol Derivatives Epoxides->Diols Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound and identify its potential degradation products.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity inert gas (e.g., nitrogen or argon)

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a defined period.

    • Also, incubate a solution of this compound at the same temperature.

    • At each time point, withdraw a sample, dissolve the solid sample in the solvent, and dilute to the working concentration.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare samples for analysis.

4. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC or UPLC method, preferably coupled with a mass spectrometer.

  • The chromatographic method should be able to separate the parent compound from its degradation products.

  • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

5. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Use the mass spectrometry data to propose structures for the observed degradation products.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Stock->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (e.g., 80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-MS/MS Neutralize->HPLC Data Data Analysis and Degradant Identification HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing HPLC Separation of Clonostachydiol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Clonostachydiol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound isomers?

A1: this compound isomers, as stereoisomers (diastereomers or enantiomers), possess very similar physicochemical properties, making their separation challenging. The primary difficulties include achieving baseline resolution between adjacent peaks, dealing with co-elution with other fungal metabolites from crude extracts, and preventing on-column degradation or isomerization.[1][2] The choice of the right stationary phase and mobile phase composition is critical for a successful separation.[1]

Q2: What type of HPLC column is best suited for this compound isomer separation?

A2: For separating enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a wide range of chiral compounds and would be a primary choice for screening.[1][3] For diastereomers, while a chiral column is often effective, standard reversed-phase (e.g., C18, C8) or normal-phase (e.g., silica, cyano) columns can also provide separation.[4][5] A screening approach using several different column chemistries is the most prudent strategy.[1][6]

Q3: How does the mobile phase composition affect the separation of isomers?

A3: The mobile phase composition, including the organic modifier, additives, and temperature, plays a crucial role in modulating selectivity and resolution.[1][7]

  • Organic Modifiers: In normal phase, alcohols like ethanol and isopropanol are used. In reversed-phase, acetonitrile and methanol are common. The type and proportion of the modifier can significantly alter selectivity.

  • Additives/Buffers: Small amounts of acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., diethylamine) additives can improve peak shape for acidic or basic analytes, respectively, by suppressing ionization.[8]

  • Temperature: Adjusting the column temperature can change the thermodynamics of the analyte-stationary phase interaction, sometimes dramatically improving resolution.[8]

Q4: My peaks are broad and tailing. What could be the cause?

A4: Poor peak shape can result from several factors:

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause tailing, especially for basic compounds. Using a mobile phase additive can help mitigate this.[8]

  • Column Degradation: A loss of stationary phase or a void in the column packing can lead to poor peak shapes. Flushing the column or replacing it may be necessary.

  • Inappropriate Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC separation of this compound isomers.

Issue 1: Poor or No Resolution Between Isomers

If your chromatogram shows a single peak or overlapping peaks for the this compound isomers, follow this workflow.

G start Poor Resolution opt_mp Optimize Mobile Phase (Isocratic %B or Gradient Slope) start->opt_mp Start Here change_mod Change Organic Modifier (e.g., ACN to MeOH) opt_mp->change_mod If no improvement success Resolution Achieved opt_mp->success If successful change_temp Adjust Temperature (e.g., 25°C to 15°C or 40°C) change_mod->change_temp If no improvement change_col Screen Different Columns (e.g., Chiral, Phenyl-Hexyl) change_mod->change_col If still no separation change_mod->success If successful additives Use Additives (e.g., 0.1% TFA for peak shape) change_temp->additives If peak shape is poor change_temp->success If successful additives->change_col additives->success If successful change_col->success If successful

Caption: Troubleshooting workflow for poor isomer resolution.

Explanation:

  • Optimize Mobile Phase: The first step is to adjust the mobile phase strength. For reversed-phase, this means changing the percentage of the organic solvent. A shallower gradient or a lower isocratic percentage often improves the resolution of closely eluting peaks.

  • Change Organic Modifier: The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact selectivity for isomers. If one doesn't work, try the other.

  • Adjust Temperature: Lowering the temperature can increase resolution, although it will also increase backpressure and run time. Conversely, a higher temperature might sometimes improve selectivity.[8]

  • Use Additives: If peak shape is poor, which can contribute to apparent poor resolution, adding a modifier like TFA or formic acid can help.[8]

  • Screen Different Columns: If mobile phase optimization fails, the stationary phase is likely not suitable. A systematic screening of different columns (e.g., another type of chiral column, or a phenyl-hexyl for diastereomers) is the most powerful way to find selectivity.[5][6]

Issue 2: Retention Time Drifting

If the retention times of your isomers are inconsistent between runs, consider the following.

G start Retention Time Drift check_pump Check Pump & Solvent Lines (Leaks, Bubbles) start->check_pump Start Here equilibrate Ensure Adequate Column Equilibration Time check_pump->equilibrate If pump is OK success Stable Retention check_pump->success If fixed mp_prep Check Mobile Phase Preparation & Stability equilibrate->mp_prep If still drifting equilibrate->success If fixed thermostat Verify Column Thermostat Stability mp_prep->thermostat If still drifting mp_prep->success If fixed thermostat->success If fixed

References

Technical Support Center: Anthelmintic Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low bioactivity in anthelmintic assays.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for observing low or no bioactivity in my anthelmintic screening assay?

Low bioactivity in anthelmintic assays can stem from several factors, which can be broadly categorized into issues related to the compound, the assay system, or the parasite itself. Common problems include poor compound solubility, degradation of the test compound, suboptimal assay conditions (e.g., parasite density, incubation time), or inherent resistance of the parasite species or life stage to the compound's mechanism of action.[1][2][3] Some anthelmintics also require host-parasite interactions to exhibit their full effect, which may not be present in an in vitro setting.[2]

Q2: How can I determine if my test compound's solubility is the issue?

Poor solubility is a frequent cause of low bioactivity, as the effective concentration of the compound in the assay medium is much lower than the nominal concentration.[4]

  • Visual Inspection: First, visually inspect the assay plates for any signs of compound precipitation.

  • Solubility Test: Conduct a formal solubility test in the final assay buffer.

  • Solvent Considerations: If solubility is low, consider using a co-solvent, but ensure the final concentration is not toxic to the parasites.

Q3: Could the parasite's life stage or species affect the bioactivity of my compound?

Absolutely. Different developmental stages of a parasite can exhibit varying susceptibility to anthelmintic compounds.[5] For instance, some drugs are more effective against adult worms than larval stages, or vice versa.[5] Furthermore, the inherent biology of different parasite species can lead to variations in drug susceptibility.[2] Therefore, the choice of parasite species and life stage is crucial for the success of the assay.[2]

Q4: What are the key parameters to optimize for an in vitro anthelmintic assay?

To ensure reliable and reproducible results, several key parameters of your assay should be optimized. These include:

  • Parasite Density: The number of eggs, larvae, or adult worms per well can impact the assay's outcome.[6][7]

  • Media Composition and Concentration: The type and concentration of the culture media can affect parasite viability and motility.[6][7]

  • Incubation Time and Conditions: The duration of the assay and environmental conditions such as temperature and CO2 levels are critical.[8]

  • Controls: Proper positive and negative controls are essential for data interpretation and quality control.

Q5: How do I know if the observed low activity is due to anthelmintic resistance?

Anthelmintic resistance is a significant factor that can lead to low bioactivity.[1][9] Resistance can be inherent to the parasite strain or develop over time due to drug pressure.[1] To investigate potential resistance:

  • Use a Reference Strain: Compare the activity of your compound against a known susceptible parasite strain.

  • Dose-Response Curve: Generate a dose-response curve. A shift in the EC50 value compared to historical data or a susceptible strain can indicate resistance.

  • In Vitro Tests: Specific in vitro assays like the egg hatch assay or larval motility test can be used to detect resistance to certain classes of anthelmintics.[1][10]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability can obscure real effects and make data interpretation difficult.

Potential Cause Troubleshooting Step
Inconsistent Parasite Numbers Ensure a homogenous distribution of parasites when dispensing into wells. Mix the parasite suspension gently and frequently.
Compound Precipitation Visually inspect wells for precipitation. If present, refer to the solubility troubleshooting steps in the FAQs.
Edge Effects Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity.
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of compounds and parasites.
Issue 2: Positive Control Shows Weak or No Effect

A failing positive control invalidates the results of the assay.

Potential Cause Troubleshooting Step
Degraded Control Compound Prepare fresh stock solutions of the positive control. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the calculations and dilutions for the positive control.
Resistant Parasite Strain If resistance is suspected, test the positive control against a known susceptible strain to confirm its activity.
Suboptimal Assay Conditions Review and optimize assay parameters such as incubation time and temperature.

Experimental Protocols

Larval Motility Assay

This assay assesses the effect of a compound on the motility of infective third-stage larvae (L3).

  • Preparation of Larvae: Culture parasite eggs to the L3 stage. Harvest and wash the larvae, then suspend them in the appropriate assay medium.

  • Assay Setup: Dispense the larval suspension into a 96-well plate at a pre-optimized density (e.g., 500-1,000 L3 per 200 µL).[6][7]

  • Compound Addition: Add the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a positive control (e.g., ivermectin).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) and CO2 levels (e.g., 5%) for a defined period (e.g., 24, 48, or 72 hours).[8]

  • Motility Assessment: Quantify larval motility using a real-time monitoring system (e.g., xCELLigence) or by manual observation under a microscope.[5][6]

  • Data Analysis: Calculate the percentage of motility inhibition relative to the solvent control and determine the EC50 value.

Egg Hatch Assay

This assay is commonly used to detect resistance to benzimidazoles.[1]

  • Egg Collection: Recover fresh parasite eggs from fecal samples.

  • Assay Setup: Place a defined number of eggs in each well of a 24-well plate.

  • Compound Addition: Add serial dilutions of the test compound (benzimidazoles) and control substances.

  • Incubation: Incubate the plates at 27°C for 48 hours.[1]

  • Counting: Count the number of hatched larvae and unhatched eggs in each well.

  • Data Analysis: Calculate the percentage of egg hatch inhibition and determine the LD50 value.[1]

Quantitative Data Summary

Table 1: Example EC50 Values for Anthelmintics in a Larval Migration Inhibition Assay against Ascaridia galli

AnthelminticEC50 (nM)
Fenbendazole (FBZ)6.32
Thiabendazole (TBZ)105.9
Levamisole (LEV)349.9
Piperazine (PIP)6.78 x 10^7

Data adapted from Feyera et al., 2022.[11]

Table 2: Optimized Conditions for Hookworm L3 Motility Assays (xWORM)

ParameterOptimized Range
In-well Parasite Density 500-1,000 L3 / 200 µL
Media Concentration 3.13 - 25%

Data adapted from Lennox-Bulow et al., 2023.[6][7]

Visualizations

TroubleshootingWorkflow start Low Bioactivity Observed compound_issues Compound-Related Issues? start->compound_issues assay_issues Assay System Issues? compound_issues->assay_issues No solubility Check Solubility & Precipitation compound_issues->solubility Yes parasite_issues Parasite-Related Issues? assay_issues->parasite_issues No optimize_conditions Optimize Assay Conditions (Density, Media, Incubation) assay_issues->optimize_conditions Yes resistance Test for Resistance (Use Susceptible Strain) parasite_issues->resistance Yes end Identify Cause & Resolve parasite_issues->end No stability Verify Compound Stability solubility->stability concentration Confirm Compound Concentration stability->concentration concentration->end controls Review Controls (Positive & Negative) optimize_conditions->controls controls->end life_stage Consider Parasite Life Stage & Species Specificity resistance->life_stage life_stage->end

A logical workflow for troubleshooting low bioactivity.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_parasites Prepare Parasites (Eggs, Larvae, Adults) setup_plate Dispense Parasites into Plate prep_parasites->setup_plate prep_compounds Prepare Test Compounds & Controls add_compounds Add Compounds to Wells prep_compounds->add_compounds setup_plate->add_compounds incubation Incubate Under Optimal Conditions add_compounds->incubation measure_activity Measure Bioactivity (e.g., Motility, Hatching) incubation->measure_activity analyze_data Analyze Data & Calculate EC50 measure_activity->analyze_data

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of Clonostachydiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Clonostachydiol and encountering solubility issues in their in vitro experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to help you achieve consistent and reliable results.

Troubleshooting Guide

This guide addresses common problems related to the solubility of this compound in a question-and-answer format.

Issue 1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium.

  • Why is this happening? This is a common issue for hydrophobic compounds like this compound. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but when the DMSO stock solution is diluted into an aqueous environment, the concentration of the organic solvent decreases significantly. This can cause the compound to crash out of solution and form a precipitate.

  • What can I do to solve this?

    • Optimize the final DMSO concentration: Aim for the highest final DMSO concentration that is tolerated by your assay or cells (typically ≤ 0.5%). A slightly higher DMSO concentration might keep the compound in solution.

    • Use a co-solvent: Instead of diluting directly into the aqueous buffer, try diluting the this compound stock in an intermediate solution containing a co-solvent like PEG400 or glycerin before the final dilution into the assay medium.

    • Employ surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Tween® 80 (typically 0.01-0.1%), to your assay buffer can help to maintain the solubility of hydrophobic compounds.

    • Heated Sonication: Gently warming the solution to 37°C while sonicating can aid in dissolving the compound. However, be mindful of the thermal stability of this compound.

Issue 2: I am observing high variability in my assay results with this compound.

  • Why is this happening? Poor solubility can lead to inconsistent concentrations of the compound across different wells of an assay plate, resulting in variable data and inaccurate structure-activity relationships (SAR). Undissolved particles can also interfere with assay readouts, particularly in optical-based assays.

  • How can I troubleshoot this?

    • Visual Inspection: Before starting your experiment, visually inspect the diluted this compound in the final assay buffer for any signs of cloudiness or precipitation.

    • Centrifugation: Centrifuge your assay plates at a low speed after adding the compound and before incubation. Check for any pellet formation at the bottom of the wells.

    • Perform a Solubility Assessment: It is highly recommended to determine the kinetic solubility of this compound in your specific assay buffer before conducting extensive experiments. This will help you to work within a concentration range where the compound is fully solubilized.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: Based on available data, this compound is soluble in DMSO, ethanol, methanol, and dichloromethane. For in vitro studies, DMSO is the most commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. To aid dissolution, you can gently warm the vial to 37°C and use an ultrasonic bath.

Q2: How should I store my this compound stock solutions?

A2: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.

Q3: Can I use pH modification to solubilize this compound in my cell-based assay?

A3: While adjusting the pH can be a useful technique for some compounds, it is crucial to ensure that the final pH of your cell culture medium remains within the physiological range required for your cells (typically pH 7.2-7.4). Significant deviations from this range can adversely affect cell viability and the performance of your assay. This technique is generally more applicable to cell-free enzymatic assays.

Q4: What are cyclodextrins and can they help with this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This can be a viable strategy, but it requires careful optimization and validation to ensure the cyclodextrin itself does not interfere with the assay.

Data Presentation

Currently, specific quantitative solubility data for this compound in various solvents is not widely published. The following table summarizes the known qualitative solubility and provides a template for researchers to record their own experimentally determined values.

SolventQualitative SolubilityQuantitative Solubility (User Determined)
DMSOSolublee.g., >50 mg/mL
EthanolSolublee.g., 10-20 mg/mL
MethanolSolublee.g., 5-10 mg/mL
DichloromethaneSolubleNot applicable for in vitro assays
Water / PBS (pH 7.4)Poorly Solublee.g., <1 µg/mL

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is crucial for establishing the appropriate concentration range for in vitro assays.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for UV-based detection)

  • Plate shaker

  • Plate reader (for UV-Vis absorbance or nephelometry) or HPLC-UV system

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the assay plate.

  • Add the aqueous buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration that is consistent with your planned experiments (e.g., 198 µL of buffer for a 1% final DMSO concentration).

  • Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • Measure the solubility. This can be done in several ways:

    • Nephelometry (Light Scattering): Measure the turbidity of each well. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

    • UV-Vis Spectroscopy: After a brief centrifugation to pellet any precipitate, measure the absorbance of the supernatant at the λmax of this compound. Compare the absorbance to a standard curve prepared in a solvent system where the compound is fully soluble.

    • HPLC-UV: Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant, and analyze the concentration of the dissolved compound by HPLC-UV against a standard curve.

Protocol 2: Thermodynamic Solubility Assay

This "shake-flask" method determines the equilibrium solubility, which is often considered the "true" solubility.

Materials:

  • Solid this compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Small glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis stock Prepare 20 mM This compound Stock in DMSO dilute Create Serial Dilutions in DMSO stock->dilute add_to_plate Add Dilutions to Assay Plate dilute->add_to_plate add_buffer Add Aqueous Buffer (e.g., PBS) add_to_plate->add_buffer shake Shake for 2 hours add_buffer->shake measure Measure Concentration of Soluble Compound shake->measure hplc HPLC-UV measure->hplc nephelometry Nephelometry measure->nephelometry uv_vis UV-Vis measure->uv_vis signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound death_receptor Death Receptors (e.g., Fas, TNFR1) This compound->death_receptor Potential Trigger (Speculative) bcl2_family Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 ratio ↑) This compound->bcl2_family Potential Effect (Speculative) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Technical Support Center: Enhancing Clonostachydiol Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of Clonostachydiol extraction. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Inadequate fungal growth or secondary metabolite production. 2. Inefficient extraction solvent. 3. Degradation of this compound during extraction. 4. Suboptimal extraction method.1. Optimize culture conditions (media composition, pH, temperature, aeration) for Clonostachys cylindrospora. Refer to the "Optimization of Fermentation Conditions" table below. 2. This compound is soluble in dichloromethane, DMSO, ethanol, and methanol[1][2]. Ensure the chosen solvent is of high purity. Consider sequential extraction with solvents of increasing polarity. 3. Store extracts at -20°C to minimize degradation[2]. Avoid prolonged exposure to high temperatures and direct light. 4. Experiment with different extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency.
Presence of Impurities in the Final Product 1. Co-extraction of other fungal metabolites. 2. Incomplete separation during chromatographic purification.1. Employ pre-extraction steps, such as washing the fungal biomass with a non-polar solvent (e.g., hexane) to remove lipids. 2. Optimize the chromatographic separation. This may involve trying different stationary phases (e.g., silica gel, reverse-phase C18), mobile phase compositions, and gradient profiles.
Inconsistent Extraction Yields Between Batches 1. Variability in fungal culture growth and metabolite production. 2. Inconsistent extraction procedure.1. Standardize the fermentation protocol, including inoculum size, media preparation, and incubation time. Monitor fungal growth and morphology. 2. Ensure all extraction parameters (e.g., solvent volume, extraction time, temperature) are kept consistent for each batch.
Difficulty in Isolating this compound from the Crude Extract 1. Low concentration of this compound in the extract. 2. Complex mixture of co-eluting compounds.1. Scale up the fungal culture to increase the starting biomass. 2. Utilize multi-step purification techniques. For example, an initial liquid-liquid extraction followed by column chromatography and then preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a 14-membered macrodiolide, a type of polyketide secondary metabolite, originally isolated from the fungus Clonostachys cylindrospora (strain FH-A 6607)[3][4][5]. It has demonstrated both anthelmintic and anticancer activities. It is effective against the nematode Haemonchus contortus in lambs and shows cytotoxicity against various cancer cell lines, including P388, L1210, HT-29, and A549[1][2].

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound at -20°C[2]. Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and degradation.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in dichloromethane, dimethyl sulfoxide (DMSO), ethanol, and methanol[1][2].

Q4: How can I optimize the production of this compound in my fungal cultures?

A4: The production of secondary metabolites in fungi is highly dependent on culture conditions. While specific optimization data for this compound is limited, studies on the closely related Clonostachys rosea suggest that factors like carbon and nitrogen sources, C:N ratio, pH, and temperature are critical[6][7][8]. Refer to the "Optimization of Fermentation Conditions" table for suggested parameters to investigate.

Q5: What analytical techniques are suitable for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a standard method for the quantification of fungal secondary metabolites like this compound. A validated analytical method is crucial for accurate and reproducible results.

Experimental Protocols

I. General Workflow for this compound Extraction and Purification

This workflow provides a general overview of the steps involved in obtaining this compound from fungal cultures.

Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization A Inoculation of Clonostachys cylindrospora B Liquid or Solid-State Fermentation A->B C Harvesting Fungal Biomass and/or Culture Broth B->C D Solvent Extraction (e.g., with Ethyl Acetate or Methanol) C->D E Concentration of Crude Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Further Purification (e.g., Preparative HPLC) F->G H Purity Assessment (e.g., Analytical HPLC) G->H I Structure Elucidation (e.g., NMR, MS) H->I

Caption: General experimental workflow for this compound extraction.

II. Detailed Methodologies

A. Fermentation of Clonostachys cylindrospora

  • Inoculum Preparation: Prepare a spore suspension or mycelial fragments from a fresh culture of Clonostachys cylindrospora grown on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Fermentation: Inoculate a liquid or solid-state fermentation medium. For liquid fermentation, use a shaker incubator to ensure proper aeration. For solid-state fermentation, use a substrate like rice or wheat bran. Incubate under optimized conditions (see table below).

B. Extraction of Crude this compound

  • Harvesting: After the fermentation period, separate the fungal biomass from the culture broth by filtration.

  • Extraction:

    • From Mycelium: Homogenize the fungal biomass and extract with a suitable organic solvent (e.g., methanol or ethyl acetate) multiple times.

    • From Culture Broth: Perform a liquid-liquid extraction of the culture filtrate with an immiscible organic solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

C. Purification of this compound

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC: Pool the enriched fractions and subject them to preparative reverse-phase HPLC for final purification.

D. Quantification of this compound

  • Develop and validate an analytical HPLC method for the quantification of this compound. This involves optimizing the mobile phase, column, and detection wavelength, and establishing a calibration curve with a pure standard.

Data Presentation

Optimization of Fermentation Conditions for Clonostachys spp.

The following table summarizes key parameters that can be optimized to enhance secondary metabolite production in Clonostachys species, which can be applied to improve this compound yield.

Parameter Range/Options to Test Rationale Reference(s)
Carbon Source Glucose, Sucrose, Dextrose, MaltoseThe type and concentration of the carbon source can significantly influence fungal growth and the induction of secondary metabolic pathways.[6][7]
Nitrogen Source Peptone, Yeast Extract, Ammonium Sulfate, Sodium NitrateThe nitrogen source and the carbon-to-nitrogen (C:N) ratio are critical for regulating the switch from primary to secondary metabolism.[8]
pH 4.0 - 7.0The pH of the culture medium affects nutrient uptake and enzyme activity, thereby influencing growth and metabolite production.[6][7]
Temperature 20°C - 30°CTemperature affects the rate of fungal growth and enzymatic reactions involved in secondary metabolite biosynthesis.[6]
Aeration Shaking speed (for liquid cultures), substrate moisture (for solid-state)Adequate oxygen supply is crucial for the aerobic metabolism of the fungus and the production of many secondary metabolites.[6]

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

This compound is a polyketide, likely synthesized by a Type I Polyketide Synthase (PKS). The following diagram illustrates a plausible biosynthetic pathway.

Biosynthesis_Pathway A Acetyl-CoA + Malonyl-CoA B Type I Polyketide Synthase (PKS) A->B Chain assembly C Linear Polyketide Chain B->C D Tailoring Enzymes (e.g., Hydroxylases, Reductases) C->D Post-PKS modifications E Modified Polyketide D->E F Thioesterase/Macrocyclization E->F Ring formation G This compound F->G

Caption: Proposed biosynthetic pathway for this compound.

Potential Mechanism of Anthelmintic Action

The exact mechanism of action for this compound is not yet fully elucidated. However, many macrocyclic lactones with anthelmintic properties act on the nervous system of nematodes.

Mechanism_of_Action A This compound B Nematode Neuronal Receptors (e.g., GABA or Glutamate-gated chloride channels) A->B Binds to C Increased Chloride Ion Influx B->C Leads to D Hyperpolarization of Nerve/Muscle Cells C->D E Flaccid Paralysis D->E F Expulsion of the Parasite E->F

Caption: Putative mechanism of anthelmintic action of this compound.

References

addressing reproducibility in Clonostachydiol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing reproducibility in Clonostachydiol bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a 14-membered macrodiolide, a type of secondary metabolite, originally isolated from the fungus Clonostachys cylindrospora. Its primary reported biological activity is anthelmintic, showing effectiveness against nematodes such as Haemonchus contortus. It has also demonstrated cytotoxic activity against certain cancer cell lines.

Q2: What are the main challenges in ensuring the reproducibility of this compound bioassays?

A2: The main challenges include the inherent variability of natural products, inconsistencies in the physiological state of the target organisms (e.g., nematode larvae), variations in experimental conditions (temperature, incubation time, solvent effects), and the lack of standardized protocols specific to this compound.

Q3: How should I store this compound to ensure its stability?

A3: this compound is reported to be stable for at least four years when stored at -20°C. For short-term use, it can be dissolved in solvents like DMSO, ethanol, methanol, or dichloromethane and should be stored under appropriate conditions to prevent degradation.

Q4: What are the key parameters to standardize in an in vitro anthelmintic bioassay for this compound?

A4: Key parameters to standardize include the source and age of the nematode eggs or larvae, the concentration of the test compound and solvent, incubation time and temperature, and the method of assessing viability (e.g., motility, egg hatching).

Q5: Can the solvent used to dissolve this compound affect the bioassay results?

A5: Yes, the solvent can have a significant impact. It is crucial to use a solvent that is non-toxic to the target organism at the final concentration used in the assay. A solvent control group should always be included in the experimental design.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioassays.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent number of larvae/eggs per well.- Uneven distribution of the compound in the well.- Pipetting errors.- Variation in the physiological state of the nematodes.- Use a standardized method for counting and dispensing larvae/eggs.- Ensure thorough mixing of the compound in the media before and after adding to the wells.- Calibrate pipettes regularly and use proper pipetting techniques.- Use larvae/eggs from a synchronized culture of the same age.
No or low activity of this compound - Incorrect concentration of the compound.- Degradation of the compound.- Low sensitivity of the nematode strain.- Inappropriate assay conditions (e.g., incubation time too short).- Verify the concentration of your stock solution.- Check the storage conditions and age of the this compound stock.- Use a reference-susceptible strain of the nematode if available.- Optimize incubation time based on literature or preliminary experiments.
High mortality in the negative control group - Toxicity of the solvent.- Contamination of the culture media.- Stressful handling of the nematodes.- Test the toxicity of the solvent at the concentration used in the assay.- Use sterile techniques and fresh, high-quality media.- Minimize handling stress during the transfer of nematodes.
Inconsistent egg hatching in the control group - Poor quality or viability of nematode eggs.- Suboptimal incubation conditions (temperature, humidity).- Use freshly collected, healthy nematode eggs.- Ensure the incubator provides a stable and appropriate environment for egg development.

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data to illustrate the expected outcomes and potential variability in this compound bioassays.

Table 1: In Vitro Anthelmintic Activity of this compound against Haemonchus contortus

Assay TypeParameterThis compoundReference Anthelmintic (e.g., Ivermectin)
Egg Hatch AssayEC50 (µg/mL)0.5 - 2.50.001 - 0.01
Larval Motility AssayIC50 (µg/mL)1.0 - 5.00.005 - 0.05
Adult Worm Motility AssayIC50 (µg/mL)2.5 - 10.00.01 - 0.1

Note: The values for this compound are hypothetical ranges based on typical potencies of natural product anthelmintics and are for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Table 2: Factors Influencing Reproducibility of Anthelmintic Bioassays

FactorPotential Impact on ResultsRecommendation for Standardization
Nematode Strain Different strains can exhibit varying levels of susceptibility.Use a well-characterized and consistent strain for all experiments.
Larval/Egg Age The developmental stage can affect susceptibility to the compound.Synchronize cultures to obtain larvae or eggs of a uniform age.
Solvent Concentration Solvents can have inherent toxicity, confounding the results.Keep the final solvent concentration below a pre-determined non-toxic level (e.g., <1% DMSO).
Incubation Time The duration of exposure can influence the observed effect.Standardize the incubation time based on the assay type and the expected mechanism of action.
Temperature Temperature fluctuations can affect nematode metabolism and compound activity.Maintain a constant and optimal temperature throughout the experiment.

Experimental Protocols

Protocol 1: In Vitro Egg Hatch Assay (EHA) for this compound
  • Preparation of Nematode Eggs:

    • Collect feces from a sheep infected with a pure strain of Haemonchus contortus.

    • Isolate the nematode eggs using a standard salt flotation technique.

    • Wash the eggs thoroughly with deionized water to remove any residual salt.

    • Quantify the number of eggs per unit volume under a microscope.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in deionized water or a suitable buffer to achieve the desired final concentrations.

    • Include a solvent control (same concentration of solvent as the highest test concentration) and a negative control (deionized water).

  • Assay Procedure:

    • Dispense approximately 100-200 eggs in 100 µL of deionized water into each well of a 96-well microtiter plate.

    • Add 100 µL of the respective this compound dilution, solvent control, or negative control to the wells.

    • Incubate the plate at 25-27°C for 48 hours.

  • Data Collection and Analysis:

    • After 48 hours, add a drop of Lugol's iodine to each well to stop further hatching.

    • Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.

    • Calculate the percentage of egg hatch inhibition for each concentration.

    • Determine the EC50 value (the concentration that inhibits 50% of egg hatching) using a suitable statistical software.

Protocol 2: In Vitro Larval Motility Assay (LMA) for this compound
  • Preparation of Infective Larvae (L3):

    • Culture the collected H. contortus eggs in a fecal slurry at 25-27°C for 7-10 days to allow development to the L3 stage.

    • Harvest the L3 larvae using a Baermann apparatus.

    • Wash the larvae and suspend them in a suitable buffer (e.g., phosphate-buffered saline - PBS).

  • Preparation of Test Solutions:

    • Prepare stock and serial dilutions of this compound as described in the EHA protocol.

  • Assay Procedure:

    • Dispense approximately 50-100 L3 larvae in 100 µL of buffer into each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions, solvent control, or negative control.

    • Incubate the plate at 25-27°C.

  • Data Collection and Analysis:

    • Observe the motility of the larvae under an inverted microscope at different time points (e.g., 24, 48, and 72 hours).

    • Classify larvae as motile or non-motile (a larva is considered non-motile if it does not move when gently prodded).

    • Calculate the percentage of larval motility inhibition for each concentration.

    • Determine the IC50 value (the concentration that inhibits the motility of 50% of the larvae).

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Isolate Nematode Eggs/Larvae D Dispense Nematodes into 96-well Plate A->D B Prepare this compound Stock Solution C Perform Serial Dilutions B->C E Add Test Compounds & Controls C->E D->E F Incubate at Controlled Temperature E->F G Assess Viability (Motility/Hatching) F->G H Calculate % Inhibition G->H I Determine EC50/IC50 H->I

Figure 1. General workflow for in vitro this compound bioassays.

Signaling_Pathway This compound This compound GluCl Glutamate-gated Chloride Channel (GluCl) This compound->GluCl Binds and Activates Cl_ion Cl- Influx GluCl->Cl_ion Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Technical Support Center: Degradation Product Analysis of Clonostachydiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the degradation product analysis of Clonostachydiol.

Frequently Asked Questions (FAQs)

Q1: What is the first step in analyzing the degradation products of this compound?

The initial and most critical step is to perform forced degradation studies.[1][2][3] These studies, also known as stress testing, involve subjecting this compound to various harsh conditions to intentionally induce degradation. This helps in identifying potential degradation products and establishing degradation pathways.[1][2][4] The knowledge gained is crucial for developing and validating a stability-indicating analytical method.[1][5]

Q2: Which analytical technique is most suitable for separating and quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) is the most commonly used and versatile technique for the analysis of pharmaceutical-related substances and impurities.[6] Its high sensitivity and resolution make it ideal for separating complex mixtures of the parent drug and its degradation products.[6][7][8] Coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradation products, even at trace levels.[6][9]

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

As a macrodiolide, this compound is susceptible to hydrolysis (acidic and basic), oxidation, photolysis, and thermolysis. Therefore, forced degradation studies should include exposure to:

  • Acidic conditions: e.g., 0.1 M HCl[10]

  • Basic conditions: e.g., 0.1 M NaOH[10]

  • Oxidative conditions: e.g., 3-30% hydrogen peroxide[3]

  • Thermal stress: e.g., heating the sample at elevated temperatures.

  • Photolytic stress: e.g., exposing the sample to UV and visible light.

The goal is to achieve a target degradation of approximately 10-20% of the active pharmaceutical ingredient (API) to study the "worst-case" degradation products.[1][11]

Q4: How can I confirm the identity of a degradation product?

The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques. LC-MS/MS is a powerful tool for obtaining the molecular weight and fragmentation pattern of an impurity, which aids in structure elucidation.[6][9] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy may be required to analyze isolated degradation products.[11]

Q5: What is a stability-indicating method (SIM) and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][12] The development of a robust SIM is a regulatory requirement and is essential for assessing the stability of a drug substance and drug product over time.[3][12] Forced degradation studies are fundamental to demonstrating the specificity of a SIM.[1][5]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Poor separation of this compound from its degradation products in HPLC. - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry.- Gradient elution profile not optimized.- Adjust the mobile phase organic-to-aqueous ratio and pH. Since this compound is a macrodiolide, a reversed-phase C18 column is a good starting point.[13]- Experiment with different column stationary phases (e.g., C8, Phenyl-Hexyl).[14]- Optimize the gradient slope and time to improve resolution between closely eluting peaks.[15]
No degradation observed under stress conditions. - Stress conditions are not harsh enough.- The compound is highly stable under the tested conditions.- Increase the concentration of the stressor (acid, base, peroxide), the temperature, or the duration of exposure.[3][10]- If the compound remains stable, this is valuable information for its stability profile. Ensure the analytical method is sensitive enough to detect low levels of degradation.
Excessive degradation (>50%) of this compound. - Stress conditions are too severe.- Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve the target degradation of 10-20%.[1][11]- Testing at earlier time points may help distinguish between primary and secondary degradation products.[1]
Inconsistent or irreproducible results. - Sample preparation issues (e.g., incomplete dissolution, instability in diluent).- Instrumental variability.- Method is not robust.- Ensure the sample is fully dissolved in a suitable solvent where it is stable.[8]- Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.- Conduct a robustness study by making small, deliberate changes to method parameters (e.g., pH, mobile phase composition, flow rate) to assess the method's reliability.[13][16]
Difficulty in identifying an unknown degradation product. - Insufficient concentration of the impurity for characterization.- Co-elution with another component.- Concentrate the sample or perform semi-preparative HPLC to isolate a sufficient quantity of the impurity for spectroscopic analysis (MS, NMR).[17]- Optimize the chromatographic method to achieve baseline separation of the unknown peak.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • API Characterization: Gather information on the physicochemical properties of this compound, such as its solubility, pKa, and UV absorptivity, to guide method development.[12]

  • Initial HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[13]

    • Elution: Start with an isocratic elution and move to a gradient if necessary to resolve all peaks.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Method Optimization: Inject a mixture of the stressed samples and optimize the chromatographic conditions (mobile phase composition, pH, gradient, column temperature) to achieve adequate separation of all degradation products from the parent peak and from each other.[5]

  • Method Validation: Validate the developed method as per ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10][18]

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h[Hypothetical Data] 15.2%2DP1 (4.5 min)
0.1 M NaOH, 60°C, 24h[Hypothetical Data] 21.8%3DP2 (3.8 min), DP3 (5.1 min)
3% H₂O₂, RT, 24h[Hypothetical Data] 8.5%1DP4 (6.2 min)
80°C, 48h[Hypothetical Data] 5.1%1DP1 (4.5 min)
Photolytic (UV/Vis)[Hypothetical Data] 12.7%2DP5 (7.0 min)

Visualizations

Degradation_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow cluster_outcome Outcomes API This compound (API) Acid Acid Hydrolysis API->Acid Base Alkali Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo HPLC HPLC Method Development Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS LC-MS/MS Analysis HPLC->MS Isolation Degradant Isolation (Prep-HPLC) HPLC->Isolation SIM Validated Stability-Indicating Method HPLC->SIM Structure Structure Elucidation (NMR, IR) MS->Structure Isolation->Structure Pathway Degradation Pathway Elucidation Structure->Pathway Profile Impurity Profile SIM->Profile

Caption: Workflow for the analysis of this compound degradation products.

Signaling_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound (Macrodiolide) Acid_Degradant Hydrolyzed Product A (Ring Opening) This compound->Acid_Degradant H+ Base_Degradant Hydrolyzed Product B (Epimerization/Rearrangement) This compound->Base_Degradant OH- Oxidized_Degradant Oxidized Product C (e.g., N-oxide, Hydroxylation) This compound->Oxidized_Degradant [O]

Caption: Hypothetical degradation pathways of this compound.

References

Validation & Comparative

Unveiling the Anthelmintic Arsenal of Clonostachydiol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the anthelmintic properties of Clonostachydiol, a natural compound derived from the fungus Clonostachys, reveals a multi-pronged mechanism of action with the potential to combat parasitic helminths. This guide provides a comprehensive comparison of this compound's active components with established anthelmintic drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The anthelmintic efficacy of this compound is attributed to a synergistic blend of its constituent compounds, primarily roselipins and linoleic acid. While "this compound" itself is a designated product name, the scientific focus remains on these active molecules isolated from Clonostachys candelabrum.

A Multi-Target Approach to Helminth Control

The primary anthelmintic mechanisms of this compound's key components are multifaceted:

  • Roselipins , a group of polyketide glycosides, have been identified as inhibitors of diacylglycerol acyltransferase (DGAT). This enzyme is crucial for the synthesis of triglycerides, and its inhibition likely disrupts energy metabolism and lipid storage in helminths, leading to their demise.

  • Linoleic acid , an unsaturated fatty acid, exhibits a broader spectrum of activity. Evidence suggests it can physically disrupt the nematode's cuticle, the protective outer layer, leading to integrity loss and increased susceptibility to the host's immune system. Furthermore, there are indications that linoleic acid may modulate the activity of ionotropic neurotransmitter receptors, such as GABA and NMDA receptors, which are critical for neuromuscular control in worms. This could lead to paralysis and expulsion of the parasite.

  • Aurantiogliocladin , another compound isolated from Clonostachys, has also demonstrated anthelmintic properties, although its specific mechanism of action is yet to be fully elucidated.

This multi-target strategy contrasts with many conventional anthelmintics that often rely on a single mechanism, making this compound's components a promising area of research in the face of growing anthelmintic resistance.

Comparative Efficacy of Anthelmintic Compounds

The following table summarizes the known mechanisms of action and available efficacy data for the active components of Clonostachys spp. in comparison to a selection of widely used anthelmintic drugs. It is important to note that quantitative data for some of the natural compounds is still emerging.

Compound/Drug ClassPrimary Mechanism of ActionTarget Organism(s)IC50/Efficacy Data
Roselipins Inhibition of Diacylglycerol Acyltransferase (DGAT)Parasitic NematodesSpecific IC50 values are not readily available in the reviewed literature.
Linoleic Acid Cuticle disruption; potential modulation of GABA and NMDA receptorsCaenorhabditis elegans and other nematodesIC50 of approximately 5 µg/mL against C. elegans.[1]
Aurantiogliocladin UnknownParasitic NematodesSpecific IC50 values are not readily available in the reviewed literature.
Benzimidazoles (e.g., Albendazole) Binds to β-tubulin, inhibiting microtubule polymerization.Broad-spectrum (nematodes, cestodes, trematodes)Varies by species and resistance status.
Macrocyclic Lactones (e.g., Ivermectin) Potentiates glutamate-gated chloride ion channels, leading to paralysis.Broad-spectrum (nematodes, arthropods)Varies by species and resistance status.
Nicotinic Agonists (e.g., Levamisole) Agonist at nicotinic acetylcholine receptors, causing spastic paralysis.NematodesVaries by species and resistance status.
Praziquantel Increases cell membrane permeability to calcium, leading to spastic paralysis and tegumental damage.Trematodes (flukes) and Cestodes (tapeworms)Varies by species.
Diethylcarbamazine Alters parasite surface membrane, making it more susceptible to host immune attack.Microfilariae and adult worms of certain filarial nematodes.Varies by species.

Validating the Anthelmintic Mechanisms: Experimental Protocols

The validation of this compound's anthelmintic mechanisms would involve a series of established in vitro assays. These protocols are crucial for quantifying the efficacy of its active components and elucidating their precise modes of action.

Adult Worm Motility Assay

This assay is a primary screening method to assess the direct impact of a compound on the viability and neuromuscular function of adult helminths.

  • Objective: To determine the concentration-dependent effect of test compounds on the motility of adult parasitic nematodes.

  • Procedure:

    • Adult worms (e.g., Haemonchus contortus) are collected from the gastrointestinal tracts of infected hosts and washed in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • A defined number of worms are placed in individual wells of a multi-well plate containing culture medium.

    • Test compounds (e.g., roselipins, linoleic acid) are added to the wells at various concentrations. A negative control (vehicle only) and a positive control (a known anthelmintic like levamisole) are included.

    • The plates are incubated at a physiologically relevant temperature (e.g., 37°C).

    • Worm motility is scored at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a microscope. Motility can be scored visually (e.g., on a scale of 0-5) or using automated tracking software.

    • The concentration of the compound that inhibits motility by 50% (IC50) is calculated.

Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of helminth eggs.

  • Objective: To determine the effect of test compounds on the viability and development of helminth eggs.

  • Procedure:

    • Helminth eggs (e.g., from Haemonchus contortus) are recovered from the feces of infected animals and purified.

    • A standardized number of eggs are added to each well of a microtiter plate.

    • The test compounds are added at a range of concentrations. Negative and positive controls are included.

    • The plates are incubated for a period that allows for hatching in the control group (e.g., 48 hours at 27°C).

    • The number of hatched larvae and unhatched eggs in each well is counted under a microscope.

    • The percentage of egg hatch inhibition is calculated for each concentration, and the IC50 is determined.

Cuticle Integrity Assay

This assay specifically investigates the ability of a compound to damage the nematode cuticle.

  • Objective: To assess the effect of test compounds on the structural integrity of the nematode cuticle.

  • Procedure:

    • Live nematodes (e.g., C. elegans) are incubated with the test compound for a defined period.

    • After incubation, the worms are washed and then exposed to a vital dye such as SYTOX Green, which can only penetrate cells with compromised membranes.

    • The uptake of the dye is observed and quantified using fluorescence microscopy. An increase in fluorescence indicates damage to the cuticle and underlying tissues.

    • Alternatively, scanning electron microscopy (SEM) can be used to directly visualize ultrastructural damage to the cuticle surface.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This biochemical assay is used to confirm the inhibitory effect of compounds like roselipins on the DGAT enzyme.

  • Objective: To measure the in vitro inhibition of DGAT activity by test compounds.

  • Procedure:

    • A source of DGAT enzyme is prepared, typically from microsomes isolated from helminth tissues or a recombinant source.

    • The enzyme is incubated with its substrates, diacylglycerol and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), in the presence of varying concentrations of the test compound.

    • The reaction is allowed to proceed for a set time and then stopped.

    • The lipids are extracted, and the radiolabeled triglycerides formed are separated by thin-layer chromatography (TLC).

    • The amount of radioactivity incorporated into the triglyceride fraction is quantified, and the IC50 for DGAT inhibition is calculated.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows central to understanding the anthelmintic action of this compound's components.

experimental_workflow Experimental Workflow for Anthelmintic Validation cluster_invitro In Vitro Assays cluster_analysis Data Analysis adult_motility Adult Motility Assay ic50 IC50 Calculation adult_motility->ic50 egg_hatch Egg Hatch Assay egg_hatch->ic50 cuticle_integrity Cuticle Integrity Assay mechanism_elucidation Mechanism Elucidation cuticle_integrity->mechanism_elucidation dgat_inhibition DGAT Inhibition Assay dgat_inhibition->mechanism_elucidation ic50->mechanism_elucidation This compound This compound (Active Components) This compound->adult_motility Test Efficacy This compound->egg_hatch Test Ovicidal Activity This compound->cuticle_integrity Test Cuticle Damage This compound->dgat_inhibition Test Enzyme Inhibition

Experimental workflow for anthelmintic validation.

dgat_inhibition_pathway Proposed Mechanism: DGAT Inhibition by Roselipins roselipins Roselipins dgat Diacylglycerol Acyltransferase (DGAT) roselipins->dgat Inhibits triglycerides Triglycerides dgat->triglycerides Catalyzes diacylglycerol Diacylglycerol diacylglycerol->dgat acyl_coa Acyl-CoA acyl_coa->dgat energy_storage Lipid Droplets (Energy Storage) triglycerides->energy_storage disruption Disruption of Energy Metabolism energy_storage->disruption Depletion leads to death Parasite Death disruption->death

Proposed mechanism of DGAT inhibition by roselipins.

linoleic_acid_pathway Hypothesized Neuromuscular Action of Linoleic Acid linoleic_acid Linoleic Acid gaba_receptor GABA Receptor (Ion Channel) linoleic_acid->gaba_receptor Modulates nmda_receptor NMDA Receptor (Ion Channel) linoleic_acid->nmda_receptor Modulates neuron Nematode Neuron gaba_receptor->neuron nmda_receptor->neuron ion_influx Altered Ion Influx (e.g., Cl-, Ca2+) neuron->ion_influx Leads to paralysis Paralysis ion_influx->paralysis expulsion Parasite Expulsion paralysis->expulsion

Hypothesized neuromuscular action of linoleic acid.

Conclusion

The active components of this compound present a compelling case for a new generation of anthelmintics with a multi-target mechanism of action. The inhibition of a key metabolic enzyme by roselipins, coupled with the cuticular disruption and potential neuromuscular effects of linoleic acid, offers a robust strategy for combating parasitic helminths. Further research, particularly in obtaining more extensive quantitative efficacy data and elucidating the precise molecular interactions, will be crucial in developing these natural compounds into effective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to advancing the field of anthelmintic drug discovery.

References

A Comparative Analysis of Clonostachydiol and Ivermectin Efficacy Against Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of anthelmintic resistance necessitates the exploration of novel nematicidal compounds. This guide provides a comparative overview of the established anthelmintic ivermectin and clonostachydiol, a macrodiolide derived from the fungus Clonostachys cylindrospora. While ivermectin is a cornerstone of nematode control with a well-defined mechanism of action, emerging natural compounds like this compound present potential new avenues for drug development. This document summarizes available experimental data on their efficacy, details their mechanisms of action, and outlines the experimental protocols used in key studies.

Comparative Efficacy Data

Direct comparative studies of this compound and ivermectin are not available in the current body of scientific literature. However, by collating data from independent studies, an indirect comparison of their potency against various nematode species can be established. The following tables summarize the available quantitative data for ivermectin and related compounds, and the qualitative and in vivo data for this compound.

Table 1: In Vitro Efficacy of Ivermectin and Related Avermectins Against Various Nematodes

CompoundNematode SpeciesAssay TypeEfficacy Metric (Concentration)Source
IvermectinCaenorhabditis elegans (N2, wild-type)Motility Assay (90 min)EC50: 0.19 ± 0.01 µM[1]
IvermectinHaemonchus contortus (susceptible isolate)Larval Motility InhibitionLP50: 0.30 - 0.49 µM[2]
AbamectinMeloidogyne incognitaMortality Assay (24 hr)LD50: 0.42 µg/mL[3]
AbamectinMeloidogyne incognitaMortality Assay (24 hr)LD90: 0.82 µg/mL[3]

*Abamectin is a closely related avermectin, often used in agricultural applications.

Table 2: Efficacy of this compound Against Haemonchus contortus

CompoundNematode SpeciesAssay TypeEfficacy MetricSource
This compoundHaemonchus contortusIn vivo (artificially infected lambs)Exhibited anthelmintic activity

Note: The original 1993 publication by Gräfe et al. detailing the quantitative in vivo efficacy of this compound was not accessible. The available information confirms its activity in an animal model.

Mechanisms of Action

The modes by which ivermectin and this compound exert their anthelmintic effects are fundamentally different.

Ivermectin: A Potent Neurotoxin

Ivermectin's primary mechanism of action is the disruption of neurotransmission in nematodes.[4] It acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[2][5][6][7] This binding locks the channels in an open state, leading to an influx of chloride ions and hyperpolarization of neuronal and muscle cells.[4][6] The sustained hyperpolarization results in flaccid paralysis of the nematode, ultimately leading to its death and expulsion from the host.[7]

Ivermectin_Mechanism cluster_membrane Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and potentiates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Locks channel open Membrane Nematode Neuronal/ Muscle Cell Membrane Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Nematode Death Paralysis->Death

Figure 1. Simplified signaling pathway of ivermectin's nematicidal action.
This compound and Clonostachys Metabolites: A Multifaceted Approach

The nematicidal activity of compounds derived from Clonostachys species, including this compound, is believed to be multifaceted, primarily involving antibiosis and the production of lytic enzymes.[3][8][9] Culture filtrates of Clonostachys rosea have demonstrated direct toxicity to nematodes, suggesting the secretion of nematicidal secondary metabolites.[3][9] Additionally, Clonostachys species are known to produce enzymes such as chitinases and proteases that can degrade the nematode cuticle, facilitating infection and killing.[8]

Clonostachys_Mechanism Clonostachys Clonostachys spp. Metabolites Nematicidal Secondary Metabolites (e.g., this compound) Clonostachys->Metabolites Produces Enzymes Lytic Enzymes (Chitinases, Proteases) Clonostachys->Enzymes Secretes Nematode Nematode Metabolites->Nematode Acts on Enzymes->Nematode Targets cuticle Cuticle Cuticle Degradation Toxicity Direct Toxicity Death Nematode Death Cuticle->Death Toxicity->Death

Figure 2. Proposed mechanisms of nematicidal action by Clonostachys spp.

Experimental Protocols

Ivermectin Efficacy Testing

1. Caenorhabditis elegans Motility Assay [1]

  • Nematode Strain: C. elegans wild-type Bristol N2.

  • Culture: Worms are maintained on Nematode Growth Media (NGM) agar plates seeded with E. coli OP50 as a food source.

  • Assay: Synchronized L4 larvae are incubated in 96-well plates with various concentrations of ivermectin (e.g., 0.01–10 µM) in a saline solution containing bovine serum albumin (BSA) and DMSO (as a vehicle).

  • Data Acquisition: Worm motility is measured using an infrared-based automated tracking system at specified time points (e.g., 90 minutes).

  • Endpoint: The concentration of ivermectin that reduces motility by 50% (EC50) is calculated from dose-response curves.

Ivermectin_Workflow start Synchronized C. elegans L4 Larvae incubation Incubate in 96-well plates with Ivermectin concentrations start->incubation motility_assay Automated Motility Tracking (e.g., 90 minutes) incubation->motility_assay data_analysis Generate Dose-Response Curves motility_assay->data_analysis end Calculate EC50 data_analysis->end

Figure 3. Experimental workflow for C. elegans motility assay.

2. Meloidogyne incognita Mortality Assay (for Abamectin) [3]

  • Nematode Species: Meloidogyne incognita.

  • Assay: Second-stage juveniles (J2) are exposed to a range of abamectin concentrations in aqueous solutions.

  • Incubation: Nematodes are incubated for a defined period (e.g., 24 hours).

  • Assessment: Mortality is assessed by observing the lack of movement, often after probing with a fine needle.

  • Endpoint: The lethal concentrations that cause 50% (LD50) and 90% (LD90) mortality are determined.

This compound and Clonostachys spp. Efficacy Testing

1. In Vivo Trial in Lambs (for this compound)

  • Host Animal: Lambs.

  • Nematode Species: Haemonchus contortus.

  • Infection: Lambs are artificially infected with a known number of infective L3 larvae.

  • Treatment: A formulation of this compound is administered to the infected lambs.

  • Assessment: Efficacy is determined by comparing fecal egg counts (FEC) and/or total worm burdens at necropsy between treated and untreated control groups.

2. Clonostachys rosea Culture Filtrate Assay [3][9]

  • Fungal Strain: Clonostachys rosea.

  • Culture: The fungus is grown in a liquid broth (e.g., Potato Dextrose Broth) for a specified period.

  • Filtrate Preparation: The culture is filtered to remove fungal mycelia, yielding a cell-free culture filtrate containing secreted metabolites.

  • Assay: Target nematodes are incubated in the culture filtrate.

  • Assessment: Nematode mortality or immobilization is observed and quantified at various time points (e.g., 24 and 48 hours).

Conclusion

Ivermectin remains a highly potent and broad-spectrum anthelmintic with a well-characterized mechanism of action targeting nematode neurotransmission. In contrast, this compound is a less-studied natural product that has demonstrated in vivo anthelmintic activity. The nematicidal effects of Clonostachys species are likely due to a combination of secreted toxic metabolites and cuticle-degrading enzymes.

While direct quantitative comparisons are currently lacking, the distinct mechanisms of action suggest that compounds like this compound could be valuable leads for developing new anthelmintics, particularly in the face of growing resistance to existing drug classes like the avermectins. Further research is warranted to isolate and characterize the active compounds from Clonostachys species, quantify their in vitro and in vivo efficacy, and elucidate their precise molecular targets. Such studies will be crucial in determining their potential role in future nematode control strategies.

References

Comparative Analysis of Clonostachydiol and Other Macrodiolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Clonostachydiol and other selected macrodiolides, focusing on their biological activities. The information is compiled from publicly available research data to assist researchers and professionals in drug development.

Introduction to this compound and Macrodiolides

This compound is a 14-membered macrodiolide, a type of macrocyclic lactone, that was first isolated from the fungus Clonostachys cylindrospora. Macrodiolides are a diverse class of natural products characterized by a large lactone ring containing two ester linkages. They are known to exhibit a wide range of biological activities, including anthelmintic, cytotoxic, and antimicrobial effects. This guide will focus on the anthelmintic properties of this compound and compare its activity with the cytotoxic profiles of other fungal macrodiolides.

Comparative Biological Activity

While direct in vitro comparative data for the anthelmintic activity of this compound is limited in publicly accessible literature, its in vivo efficacy has been documented. The following table summarizes the available quantitative data for this compound and compares it with the in vitro cytotoxicity of other representative macrodiolides. It is crucial to note the different experimental contexts (in vivo anthelmintic vs. in vitro cytotoxic) when interpreting this data.

CompoundClassOrganism/Cell LineAssay TypeEfficacy/PotencyReference
This compound MacrodiolideHaemonchus contortus (in sheep)In vivo anthelmintic80-90% reduction at 2.5 mg/kg (subcutaneous)[1]
Aspergillimide MacrodiolideNot specifiedNot specifiedAnthelmintic activity[2]
Roselipins 3A-3E Polyketide GlycosidesHaemonchus contortusIn vitro anthelminticActive (potency not quantified)
Trichothecene Macrolides (Myrothecines H and I) Trichothecene MacrolideSF-268, NCI-H460, HepG-2In vitro cytotoxicityIC₅₀ ranging from 0.0002–16.2 µM
Synthetic Macrodiolides (with 1Z,5Z-diene and 1,3-diyne moieties) Synthetic MacrodiolideJurkat, K562, U937, HL-60, HeLaIn vitro cytotoxicityIC₅₀ = 0.05–0.76 µM[3]

Mechanism of Action and Signaling Pathways

Anthelmintic Mechanism of Macrocyclic Lactones

Macrocyclic lactones, the broader class to which this compound belongs, typically exert their anthelmintic effects by targeting the nervous system of nematodes. The primary target is the glutamate-gated chloride channels (GluCls), which are unique to invertebrates. Binding of the macrocyclic lactone to these channels leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells. This results in the paralysis and eventual death of the nematode.[4][5]

Anthelmintic_Mechanism cluster_Nematode Nematode Neuromuscular Junction GluCl Glutamate-Gated Chloride Channel (GluCl) Neuron Neuron/Muscle Cell GluCl->Neuron Cl⁻ Influx Paralysis Paralysis & Death Neuron->Paralysis Hyperpolarization Macrodiolide This compound (Macrocyclic Lactone) Macrodiolide->GluCl Binds to and opens channel

Figure 1: General signaling pathway for the anthelmintic action of macrocyclic lactones.

Experimental Protocols

In Vivo Anthelmintic Efficacy Assay (adapted from the study on this compound)

This protocol describes a general procedure for evaluating the in vivo anthelmintic activity of a compound against Haemonchus contortus in sheep, based on the reported study of this compound.

InVivo_Workflow A 1. Artificial Infection Infect sheep with a known number of H. contortus L3 larvae. B 2. Treatment Administration Administer the test compound (e.g., this compound) via a specified route (e.g., subcutaneous injection). A control group receives a vehicle. A->B C 3. Fecal Egg Count Monitor fecal egg counts periodically post-treatment to assess the reduction in egg shedding. B->C D 4. Necropsy and Worm Burden Count At the end of the study, euthanize the animals and collect abomasal contents to count the remaining adult worms. C->D E 5. Efficacy Calculation Compare the worm burden in the treated group to the control group to calculate the percentage reduction. D->E

Figure 2: Experimental workflow for in vivo anthelmintic efficacy testing.

Methodology:

  • Animal Model: Use of sheep, which are natural hosts for Haemonchus contortus.

  • Infection: Each sheep is artificially infected with a standardized dose of third-stage (L3) infective larvae of H. contortus.

  • Treatment Groups: Animals are divided into a treatment group, receiving the test compound (e.g., this compound at a specific dose like 2.5 mg/kg), and a control group receiving a placebo (vehicle).

  • Administration: The compound is administered through a defined route, such as subcutaneous injection.

  • Efficacy Assessment: The primary endpoint is the reduction in the number of adult worms in the abomasum of treated sheep compared to the control group at the end of the study. This is determined by post-mortem examination. Fecal egg counts can also be monitored throughout the study to assess the impact on parasite fecundity.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a common method for assessing the cytotoxicity of compounds against mammalian cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, Jurkat, K562) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds (e.g., synthetic macrodiolides).

  • Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[3]

Conclusion

This compound has demonstrated significant in vivo anthelmintic activity against the economically important nematode Haemonchus contortus. While direct in vitro comparative data is scarce, its efficacy in an animal model highlights its potential as a lead compound for anthelmintic drug development. Other macrodiolides, particularly synthetic derivatives and those from other fungal sources, have shown potent in vitro cytotoxicity against various cancer cell lines, indicating the broad therapeutic potential of this chemical class. Further research is warranted to elucidate the specific in vitro potency and mechanism of action of this compound and to explore the structure-activity relationships within this diverse group of natural products.

References

In Vivo Anthelmintic Activity of Clonostachydiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo studies validating the anthelmintic activity of the isolated compound Clonostachydiol against gastrointestinal nematodes in livestock are not currently available in the public domain. This guide provides a comparative analysis based on the in vivo efficacy of Clonostachys rosea chlamydospores, the fungus from which this compound is derived, as a proxy. The data for C. rosea is compared with the established anthelmintic drug, albendazole. The information presented is intended for researchers, scientists, and drug development professionals.

Performance Comparison: Clonostachys rosea vs. Albendazole

This section provides a comparative summary of the in vivo anthelmintic efficacy of Clonostachys rosea chlamydospores and albendazole against gastrointestinal nematodes in sheep.

Treatment GroupActive AgentAnimal ModelPrimary Efficacy EndpointDosageEfficacyReference
Experimental Clonostachys rosea f. rosea chlamydosporesAdult Merino SheepReduction in Larval Development Time0.25 g/kg BW33%Ahmed et al., 2014
0.5 g/kg BW72%
1.0 g/kg BW89%
Positive Control AlbendazoleSheepFecal Egg Count Reduction3.8 mg/kg BW14.7% (ivermectin-resistant strain)Echevarria et al., 1991[1]
5 mg/kg BW100% (susceptible strain)Kumsa & Wossene, 2007[2]

Experimental Protocols

Clonostachys rosea f. rosea Chlamydospores

A study was conducted on adult Merino sheep to evaluate the efficacy of C. rosea chlamydospores against gastrointestinal nematodes.

  • Animal Model: Adult Merino sheep naturally infected with gastrointestinal nematodes.

  • Treatment Groups:

    • Control: Received a complete diet without C. rosea.

    • Treatment 1: Diet mixed with 0.25 g of C. rosea chlamydospores per kg of body weight.

    • Treatment 2: Diet mixed with 0.5 g of C. rosea chlamydospores per kg of body weight.

    • Treatment 3: Diet mixed with 1.0 g of C. rosea chlamydospores per kg of body weight.

  • Administration: The treatments were administered daily for 10 weeks.

  • Efficacy Assessment:

    • Fecal Egg Count (FEC): Performed to monitor the number of nematode eggs per gram of feces.

    • Larval Culture: Fecal samples were cultured to determine the number of larvae per gram and the larval development time.

  • Key Findings: While there was no significant effect on the fecal egg count, the treatment with C. rosea chlamydospores significantly reduced the number of larvae in fecal cultures and the time required for larval development.

Albendazole

The efficacy of albendazole is typically evaluated using a Fecal Egg Count Reduction Test (FECRT).

  • Animal Model: Sheep experimentally or naturally infected with Haemonchus contortus.

  • Treatment Groups:

    • Control: Untreated or vehicle-treated group.

    • Treatment: Administered with a specific dose of albendazole (e.g., 5 mg/kg body weight).

  • Administration: Typically a single oral drench.

  • Efficacy Assessment:

    • Fecal samples are collected from individual animals before treatment (Day 0) and at a set time point after treatment (e.g., Day 10-14).

    • The number of nematode eggs per gram of feces (EPG) is determined using a quantitative method like the McMaster technique.

    • The percentage of fecal egg count reduction is calculated using the formula: FECR (%) = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100.

  • Key Findings: Albendazole is highly effective against susceptible strains of H. contortus, often showing a fecal egg count reduction of over 95%. However, its efficacy can be significantly lower against resistant strains.[1][2]

Visualizations

Experimental Workflow for In Vivo Anthelmintic Efficacy Testing

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_analysis Data Analysis animal_selection Animal Selection (Naturally or Experimentally Infected) randomization Randomization into Treatment Groups animal_selection->randomization fecal_sampling_pre Fecal Sampling (Day 0) for Initial EPG randomization->fecal_sampling_pre treatment_admin Administration of Test Compound/Drug fecal_sampling_pre->treatment_admin fecal_sampling_post Fecal Sampling (Day 10-14) for Final EPG treatment_admin->fecal_sampling_post worm_burden Necropsy for Worm Burden Count (Optional) treatment_admin->worm_burden fecr_calculation Fecal Egg Count Reduction (% FECR) fecal_sampling_post->fecr_calculation statistical_analysis Statistical Analysis worm_burden->statistical_analysis fecr_calculation->statistical_analysis

Caption: General workflow for in vivo anthelmintic efficacy testing in sheep.

Proposed Anthelmintic Mechanism of Clonostachys rosea Secondary Metabolites

G cluster_fungus Clonostachys rosea cluster_nematode Nematode secondary_metabolites Production of Secondary Metabolites (e.g., this compound) cuticle Nematode Cuticle secondary_metabolites->cuticle Disruption nervous_system Neuromuscular System secondary_metabolites->nervous_system Interference with Neurotransmission (Putative) cellular_processes Essential Cellular Processes secondary_metabolites->cellular_processes Inhibition of Metabolism (Putative) death Death cuticle->death paralysis Paralysis nervous_system->paralysis cellular_processes->death paralysis->death

Caption: Proposed mechanism of action of Clonostachys rosea metabolites.

References

Cross-Resistance Profile of Clonostachydiol: A Comparative Analysis Against Existing Anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the cross-resistance potential of the novel macrodiolide anthelmintic, Clonostachydiol, against established drug classes is currently hampered by a notable lack of publicly available research data. While preliminary evidence demonstrates its in vivo efficacy against the economically significant gastrointestinal nematode, Haemonchus contortus, critical studies on its mechanism of action and its effectiveness against nematode populations resistant to benzimidazoles, macrocyclic lactones, and levamisole are not yet present in the scientific literature.

This guide synthesizes the existing, albeit limited, information on this compound and provides a framework for the necessary cross-resistance studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals, highlighting the current knowledge gaps and outlining the experimental approaches required to fully characterize the resistance profile of this promising new anthelmintic candidate.

Efficacy of this compound: Current In Vivo Data

To date, a single key study has reported on the in vivo anthelmintic activity of purified this compound. This foundational data is crucial for establishing a baseline of its potency.

Table 1: In Vivo Efficacy of this compound against Haemonchus contortus

CompoundHostNematode SpeciesDoseRoute of AdministrationEfficacy (Fecal Worm Burden Reduction)
This compoundLambsHaemonchus contortus2.5 mg/kgSubcutaneous (s.c.)80 - 90%[1]

This initial in vivo result is promising, demonstrating significant activity against a major parasitic nematode of small ruminants. However, to understand its potential role in the face of widespread anthelmintic resistance, this efficacy must be compared against strains with known resistance to the primary existing drug classes.

Understanding the Mechanisms of Existing Anthelmintics and Resistance

A thorough cross-resistance study of this compound necessitates a clear understanding of the mechanisms of action and resistance of the anthelmintics it is being compared against.

Table 2: Mechanisms of Action and Resistance for Major Anthelmintic Classes

Anthelmintic ClassMechanism of ActionPrimary Mechanism of Resistance
Benzimidazoles (e.g., Albendazole, Fenbendazole)Bind to β-tubulin, inhibiting microtubule polymerization. This disrupts cell division, motility, and nutrient uptake.Point mutations in the β-tubulin gene (e.g., at codons F167Y, E198A, F200Y) reduce the binding affinity of the drug.
Macrocyclic Lactones (e.g., Ivermectin, Moxidectin)Act as allosteric modulators of glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels, leading to flaccid paralysis of the pharynx and somatic muscles.Alterations in the target receptors (GluCls), and increased expression of P-glycoprotein (P-gp) efflux pumps that remove the drug from the parasite's cells.
Levamisole Acts as a nicotinic acetylcholine receptor (nAChR) agonist, causing spastic paralysis of the nematode.Mutations in nAChR subunit genes (e.g., unc-29, unc-38, unc-63, lev-1, lev-8) that alter the receptor's structure and reduce drug binding.

Proposed Experimental Protocols for Cross-Resistance Studies

To address the current knowledge gap, a series of standardized in vitro and in vivo experiments are required. These studies should utilize well-characterized anthelmintic-susceptible and -resistant nematode isolates.

In Vitro Assays

1. Egg Hatch Assay (EHA)

  • Objective: To determine the concentration of this compound that inhibits 50% of nematode eggs from hatching (EC50).

  • Methodology:

    • Collect fresh fecal samples from sheep or goats infected with either a susceptible or a known resistant strain of Haemonchus contortus.

    • Isolate nematode eggs using a standardized flotation and sieving technique.

    • Prepare a suspension of eggs in a nutrient agar solution.

    • Dispense the egg suspension into a 24-well plate.

    • Add serial dilutions of this compound, a reference anthelmintic (e.g., thiabendazole for BZ resistance testing), and a negative control (solvent only) to the wells.

    • Incubate the plates at a controlled temperature (e.g., 27°C) for 48 hours.

    • Count the number of hatched first-stage larvae (L1) and unhatched eggs in each well under a microscope.

    • Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value using probit or logit analysis.

2. Larval Development Test (LDT)

  • Objective: To determine the concentration of this compound that inhibits 50% of L1 larvae from developing to the third-stage (L3) infective larvae.

  • Methodology:

    • Hatch nematode eggs to obtain L1 larvae.

    • Dispense a known number of L1 larvae into a 96-well plate containing a nutrient medium.

    • Add serial dilutions of this compound, a reference anthelmintic, and a negative control to the wells.

    • Incubate the plates at a controlled temperature (e.g., 27°C) for 7 days.

    • Add a vital stain (e.g., Lugol's iodine) to stop development and aid in visualization.

    • Count the number of L1, L2, and L3 larvae in each well.

    • Calculate the percentage of larval development inhibition and determine the EC50 value.

3. Larval Migration Inhibition Assay (LMIA)

  • Objective: To assess the effect of this compound on the motility and viability of L3 larvae.

  • Methodology:

    • Culture L3 larvae from fecal samples of animals infected with susceptible or resistant nematode strains.

    • Expose the L3 larvae to various concentrations of this compound, a reference anthelmintic, and a negative control for a set period (e.g., 24 hours).

    • Place the treated larvae on top of a fine-mesh sieve (e.g., 20 µm) in a migration apparatus filled with a buffer solution.

    • Incubate for a defined period (e.g., 24 hours) to allow motile larvae to migrate through the sieve into the collection vessel.

    • Count the number of larvae that have migrated and those remaining on the sieve.

    • Calculate the percentage of migration inhibition and determine the EC50 value.

In Vivo Fecal Egg Count Reduction Test (FECRT)
  • Objective: To confirm the in vivo efficacy of this compound against anthelmintic-resistant nematode infections.

  • Methodology:

    • Select animals with naturally or experimentally induced infections of a known resistant nematode strain.

    • Randomly allocate animals to treatment groups: this compound, a reference anthelmintic to which resistance is known, and an untreated control group.

    • Collect individual fecal samples before treatment (Day 0) to determine the baseline fecal egg count (FEC).

    • Administer the treatments according to the assigned groups.

    • Collect fecal samples again at a specified time post-treatment (e.g., Day 10-14).

    • Perform FECs on all samples using a standardized method (e.g., McMaster technique).

    • Calculate the percentage of fecal egg count reduction for each treatment group compared to the control group.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualizations of experimental processes and biological pathways are essential for communicating complex information. The following diagrams, generated using the DOT language, illustrate a proposed workflow for cross-resistance testing and the known signaling pathways of existing anthelmintics.

Experimental_Workflow_for_Cross_Resistance_Testing cluster_nematode_strains Nematode Strains cluster_invitro_assays In Vitro Assays cluster_invivo_assays In Vivo Assay cluster_data_analysis Data Analysis Susceptible Susceptible Strain EHA Egg Hatch Assay (EHA) Susceptible->EHA LDT Larval Development Test (LDT) Susceptible->LDT LMIA Larval Migration Inhibition Assay (LMIA) Susceptible->LMIA BZ_Resistant Benzimidazole-Resistant BZ_Resistant->EHA BZ_Resistant->LDT BZ_Resistant->LMIA FECRT Fecal Egg Count Reduction Test (FECRT) BZ_Resistant->FECRT ML_Resistant Macrocyclic Lactone-Resistant ML_Resistant->EHA ML_Resistant->LDT ML_Resistant->LMIA ML_Resistant->FECRT LEV_Resistant Levamisole-Resistant LEV_Resistant->EHA LEV_Resistant->LDT LEV_Resistant->LMIA LEV_Resistant->FECRT EC50_Calculation EC50 / LC50 Calculation EHA->EC50_Calculation LDT->EC50_Calculation LMIA->EC50_Calculation Statistical_Analysis Statistical Analysis FECRT->Statistical_Analysis Resistance_Factor Resistance Factor Calculation EC50_Calculation->Resistance_Factor Resistance_Factor->Statistical_Analysis

Caption: Proposed experimental workflow for assessing this compound cross-resistance.

Anthelmintic_Signaling_Pathways cluster_benzimidazoles Benzimidazoles cluster_macrocyclic_lactones Macrocyclic Lactones cluster_levamisole Levamisole BZ Benzimidazole BetaTubulin β-tubulin BZ->BetaTubulin binds Microtubule Microtubule Polymerization BetaTubulin->Microtubule inhibits ML Macrocyclic Lactone GluCl Glutamate-gated Chloride Channel ML->GluCl activates Paralysis_Flaccid Flaccid Paralysis GluCl->Paralysis_Flaccid leads to LEV Levamisole nAChR Nicotinic Acetylcholine Receptor LEV->nAChR activates Paralysis_Spastic Spastic Paralysis nAChR->Paralysis_Spastic leads to

Caption: Simplified signaling pathways for major anthelmintic classes.

Future Directions and Conclusion

The discovery and development of new anthelmintics with novel mechanisms of action are critical for the sustainable control of parasitic nematodes in both veterinary and human medicine. This compound represents a potential new tool in this ongoing battle. However, its true value can only be ascertained through rigorous scientific investigation into its cross-resistance profile. The experimental frameworks outlined in this guide provide a roadmap for the essential research needed to elucidate the efficacy of this compound against resistant nematode populations. The generation of such data will be pivotal for its potential integration into effective and sustainable parasite control programs. Without such studies, this compound remains a compound of interest with underexplored potential in the face of the global challenge of anthelmintic resistance.

References

Pioneering the Next Wave of Anthelmintics: A Proposed Structure-Activity Relationship Study of Clonostachydiol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora, has demonstrated notable anthelmintic activity, positioning it as a promising scaffold for the development of new therapeutics.[1][2] However, comprehensive structure-activity relationship (SAR) studies of this compound analogs are currently lacking in publicly available literature. This guide aims to bridge this gap by proposing a structured and detailed framework for a hypothetical SAR study. By systematically modifying the this compound structure and evaluating the biological activity of the resulting analogs, researchers can elucidate key structural features required for its anthelmintic properties and potentially develop more potent and selective agents.

Hypothetical Structure-Activity Relationship Study

To explore the SAR of this compound, we propose the synthesis and evaluation of a focused library of analogs. The core structure of this compound presents several key positions amenable to chemical modification. The following diagram illustrates the general structure of this compound and highlights the proposed sites for analog synthesis.

Clonostachydiol_Modifications cluster_key Modification Sites cluster_structure This compound Scaffold R1 R1: Ester Modification This compound R1->this compound R2 R2: Hydroxyl Modification R2->this compound R3 R3: Alkyl Chain Modification R3->this compound

Caption: Proposed sites for chemical modification on the this compound scaffold.

Proposed Analogs and Hypothetical Data

The following table outlines a series of proposed this compound analogs with modifications at the R1, R2, and R3 positions. The table also includes hypothetical data for their anthelmintic activity against Haemonchus contortus, a common gastrointestinal nematode in ruminants, and cytotoxicity against a mammalian cell line (e.g., HEK293) to assess selectivity.

Analog IDR1 Modification (Ester Group)R2 Modification (Hydroxyl Group)R3 Modification (Alkyl Chain)Anthelmintic Activity (IC50, µM) vs. H. contortusCytotoxicity (CC50, µM) vs. HEK293Selectivity Index (CC50/IC50)
CL-001 Methyl Ester-OH-CH315.2>100>6.6
CL-002 Ethyl Ester-OH-CH312.8>100>7.8
CL-003 Isopropyl Ester-OH-CH325.6>100>3.9
CL-004 Methyl Ester-OCH3-CH330.1>100>3.3
CL-005 Methyl Ester-OAc-CH318.5>100>5.4
CL-006 Methyl Ester-OH-CH2CH310.5959.0
CL-007 Methyl Ester-OH-H22.3>100>4.5

Experimental Protocols

A robust and reproducible experimental workflow is crucial for a successful SAR study. The following diagram outlines the proposed workflow for the synthesis and evaluation of this compound analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis A Chemical Modification of this compound B Purification by HPLC A->B C Structure Confirmation (NMR, MS) B->C D In vitro Anthelmintic Assay (e.g., larval motility assay) C->D E In vitro Cytotoxicity Assay (e.g., MTT assay) D->E F IC50 and CC50 Determination E->F G SAR Analysis F->G

Caption: Proposed experimental workflow for the SAR study of this compound analogs.

Detailed Methodologies:

  • Synthesis of this compound Analogs: Analogs will be synthesized starting from the parent compound, this compound, isolated from Clonostachys cylindrospora. Standard organic synthesis techniques will be employed for esterification, etherification, and alkylation at the designated R1, R2, and R3 positions.

  • Purification and Structural Confirmation: All synthesized analogs will be purified using High-Performance Liquid Chromatography (HPLC) to ensure a purity of >95%. The chemical structures of the purified analogs will be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • In Vitro Anthelmintic Assay: The anthelmintic activity of the analogs will be evaluated against the larval stage of Haemonchus contortus. Larvae will be exposed to serial dilutions of the test compounds, and the inhibition of larval motility will be assessed microscopically after a 24-hour incubation period. The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.

  • In Vitro Cytotoxicity Assay: The cytotoxicity of the analogs will be determined using a standard MTT assay on a human embryonic kidney cell line (HEK293). Cells will be incubated with various concentrations of the compounds for 48 hours. The cell viability will be measured spectrophotometrically, and the half-maximal cytotoxic concentration (CC50) will be determined.

  • Data Analysis: The IC50 and CC50 values will be calculated using non-linear regression analysis. The selectivity index (SI) for each analog will be calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the target parasite over mammalian cells. The relationship between the structural modifications and the observed biological activities will be analyzed to establish the structure-activity relationships.

This proposed framework provides a comprehensive guide for initiating a systematic investigation into the structure-activity relationships of this compound analogs. The insights gained from such a study will be invaluable for the rational design of novel, potent, and selective anthelmintic agents to combat parasitic infections.

References

A Comparative Analysis of the Bioactivity of Naturally Sourced and Synthetic Clonostachydiol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of the fungal metabolite Clonostachydiol, detailing available data on its natural and synthetic forms.

Introduction

This compound is a 14-membered macrodiolide produced by the fungus Clonostachys cylindrospora. As a secondary metabolite, it is part of a diverse family of natural products with a wide range of biological activities. The complex structure and potent bioactivities of macrodiolides have made them attractive targets for both natural product discovery and synthetic chemistry. This guide provides a comparative overview of the known bioactivities of this compound from natural sources and its synthetic counterpart, 4-keto-clonostachydiol. It is important to note that while the synthesis of a closely related analog has been achieved, direct comparative studies on the bioactivity of naturally sourced versus synthetic this compound are not yet available in the scientific literature. This guide, therefore, presents the existing data on each form independently.

Bioactivity Data Summary

The following table summarizes the currently available data on the bioactivity of naturally sourced this compound and the closely related synthetic compound, 4-keto-clonostachydiol.

CompoundSourceBioactivityTarget Organism/Cell LineQuantitative Data
This compound Natural (Clonostachys cylindrospora)AnthelminticHaemonchus contortus (in lambs)Not reported
4-keto-clonostachydiol SyntheticCytotoxicNot specifiedNot reported
4-keto-clonostachydiol SyntheticAntibacterialNot specifiedNot reported

Detailed Bioactivity Profiles

Naturally Sourced this compound: Anthelmintic Activity

Naturally occurring this compound, isolated from the fungus Clonostachys cylindrospora (strain FH-A 6607), has demonstrated anthelmintic activity.[1] The activity was observed against the abomasum nematode Haemonchus contortus in artificially infected lambs.[1] This finding suggests that this compound could be a lead compound for the development of new anthelmintic drugs. However, the original study does not provide quantitative data such as the effective dose or IC50 values.

Synthetic 4-keto-clonostachydiol: Cytotoxic and Antibacterial Activities

The total synthesis of 4-keto-clonostachydiol, a closely related analog of this compound, has been successfully accomplished. While detailed quantitative data from peer-reviewed publications are limited, it has been reported that synthetic 4-keto-clonostachydiol exhibits cytotoxic and antibacterial activities. The specific cell lines and bacterial strains tested, as well as the corresponding IC50 and Minimum Inhibitory Concentration (MIC) values, have not been publicly disclosed in the available literature.

Experimental Protocols

Anthelmintic Activity Assay (In Vivo)

The assessment of anthelmintic activity of naturally sourced this compound was performed in vivo using a lamb model infected with Haemonchus contortus. A general protocol for such a study would involve:

  • Animal Model: Artificially infecting lambs with a known number of infective L3 larvae of Haemonchus contortus.

  • Treatment: Administering the test compound (this compound) to the infected lambs, typically via oral gavage. A control group receiving a placebo or vehicle is also included.

  • Fecal Egg Count Reduction Test (FECRT): Collecting fecal samples before and after treatment to determine the reduction in nematode egg output.

  • Worm Burden: At the end of the study, lambs are euthanized, and the abomasum is examined to count the number of adult worms present. The reduction in worm burden in the treated group compared to the control group indicates the anthelmintic efficacy.

Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic activity of a compound like 4-keto-clonostachydiol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Seeding of cancer cell lines in a 96-well plate at a specific density and allowing them to adhere overnight.

  • Compound Treatment: Treating the cells with various concentrations of the test compound and incubating for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Adding MTT solution to each well. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

  • Solubilization: Adding a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measuring the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculating the percentage of cell viability compared to the untreated control and determining the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Assay (Broth Microdilution Method for MIC Determination)

The antibacterial activity, in terms of the Minimum Inhibitory Concentration (MIC), can be determined using the broth microdilution method.

  • Compound Preparation: Preparing a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum: Preparing a standardized inoculum of the test bacteria.

  • Inoculation: Adding the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubating the plate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Total Synthesis Workflow of 4-keto-clonostachydiol

The following diagram illustrates a plausible synthetic workflow for 4-keto-clonostachydiol based on reported total synthesis strategies.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Key Synthetic Steps cluster_final_product Final Product Chiral Precursor A Chiral Precursor A Functionalization_A Functional Group Manipulation Chiral Precursor A->Functionalization_A Achiral Fragment B Achiral Fragment B Coupling Fragment Coupling (e.g., Esterification) Achiral Fragment B->Coupling Functionalization_A->Coupling Macrocyclization Ring-Closing Reaction (e.g., Macrolactonization) Coupling->Macrocyclization Deprotection Removal of Protecting Groups Macrocyclization->Deprotection 4-keto-clonostachydiol 4-keto-clonostachydiol Deprotection->4-keto-clonostachydiol Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) NF-κB_nucleus NF-κB (p50/p65) NF-κB->NF-κB_nucleus translocates to Clonostachydiol_Target Potential Inhibition by this compound Clonostachydiol_Target->IKK_Complex hypothesized inhibition Gene_Expression Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF-κB_nucleus->Gene_Expression induces

References

Unveiling the Target: A Comparative Guide to the Validation of Clonostachydiol's Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anthelmintic compound Clonostachydiol, with a focus on its target validation in nematodes. While the precise molecular target of this compound remains an area of active investigation, this document summarizes its known biological effects and contrasts them with well-established nematicides that have validated targets. This guide presents available quantitative data, detailed experimental protocols for target validation of comparator drugs, and visual representations of associated signaling pathways.

This compound: An Anthelmintic Macrodiolide with Unconfirmed Targets

This compound, a 14-membered macrodiolide produced by the fungus Clonostachys cylindrospora, has demonstrated anthelmintic properties, notably against the parasitic nematode Haemonchus contortus. However, comprehensive studies detailing its specific molecular target and the experimental validation of this target are not yet available in published literature. The nematicidal activity of the broader Clonostachys genus is attributed to a variety of secondary metabolites, though the precise mechanism of action for individual compounds is often not fully elucidated.

The current understanding of this compound's bioactivity is primarily based on phenotypic screening, which observes the overall effect on the nematode. Further research is required to pinpoint the specific cellular machinery that this compound interacts with to exert its anthelmintic effects.

A Comparative Analysis with Validated Nematicidal Agents

To provide a framework for understanding the potential mechanisms of this compound, this guide compares it with three major classes of anthelmintics with well-defined and experimentally validated targets: Avermectins, Benzimidazoles, and Levamisole.

Quantitative Comparison of Nematicidal Activity

The following table summarizes the available quantitative data on the efficacy of this compound and comparator anthelmintics against various nematode species. It is important to note the limited data available for this compound.

Compound ClassRepresentative CompoundTarget Nematode SpeciesEfficacy Metric (e.g., EC50, IC50)Reference
Macrodiolide This compoundHaemonchus contortusData on specific concentrations leading to mortality is limited.General literature on Clonostachys metabolites
Avermectin IvermectinCaenorhabditis elegansEC50: 0.19 ± 0.01 µM (motility assay)[1][1]
Benzimidazole AlbendazoleGastrointestinal nematodesBroadly effective, with varying IC50 values depending on the species.[2]
Imidazothiazole LevamisoleCaenorhabditis elegansEC50: 6.4 ± 0.3 µM (motility assay)[1][1]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the validated signaling pathways and mechanisms of action for the comparator anthelmintic classes.

Avermectin_Mechanism Avermectin Avermectin GluCl Glutamate-gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Activates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis and Death Hyperpolarization->Paralysis

Avermectin's mechanism of action.

Benzimidazole_Mechanism Benzimidazole Benzimidazole Beta_tubulin β-tubulin Benzimidazole->Beta_tubulin Binds to Microtubule_Polymerization Inhibition of Microtubule Polymerization Beta_tubulin->Microtubule_Polymerization Cellular_Processes Disruption of: - Cell division - Glucose transport - Enzyme activity Microtubule_Polymerization->Cellular_Processes Parasite_Death Parasite Death Cellular_Processes->Parasite_Death

Benzimidazole's mechanism of action.

Levamisole_Mechanism Levamisole Levamisole nAChR Nicotinic Acetylcholine Receptor (nAChR) (L-subtype) Levamisole->nAChR Agonist Ion_Influx Sustained Influx of Na+ and Ca2+ nAChR->Ion_Influx Depolarization Prolonged Depolarization of Muscle Cells Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis

Levamisole's mechanism of action.

Experimental Protocols for Target Validation

The validation of a drug's target is a critical step in its development. The following sections detail the methodologies used to validate the targets of the comparator anthelmintics. These protocols serve as a reference for the types of experiments needed to elucidate the target of novel compounds like this compound.

Target Validation of Avermectins (e.g., Ivermectin)

The primary target of avermectins is the glutamate-gated chloride channel (GluCl), which is unique to invertebrates.[3][4]

Experimental Workflow for Avermectin Target Validation:

Workflow for Avermectin Target Validation.

Detailed Methodologies:

  • Electrophysiological Recordings:

    • Objective: To demonstrate that ivermectin directly gates the GluCl channel.

    • Procedure:

      • The cDNAs encoding nematode GluCl subunits are injected into Xenopus oocytes.

      • After 2-4 days of incubation to allow for protein expression, two-electrode voltage-clamp recordings are performed.

      • The oocytes are perfused with a buffer solution, and ivermectin is applied at varying concentrations.

      • The resulting chloride currents are measured to determine the dose-response relationship and the direct effect of ivermectin on the channel.

  • Forward Genetic Screen in C. elegans:

    • Objective: To identify genes that, when mutated, confer resistance to ivermectin, thus pointing to the drug's target.

    • Procedure:

      • A population of wild-type C. elegans is mutagenized (e.g., using ethyl methanesulfonate - EMS).

      • The mutagenized worms are exposed to a lethal concentration of ivermectin.

      • Surviving, resistant worms are isolated and their progeny are re-tested for resistance.

      • The mutations responsible for resistance are mapped and identified through genetic crosses and whole-genome sequencing. This process has consistently identified mutations in the genes encoding GluCl subunits.

Target Validation of Benzimidazoles (e.g., Albendazole)

Benzimidazoles exert their anthelmintic effect by binding to β-tubulin and inhibiting microtubule polymerization.[2]

Experimental Workflow for Benzimidazole Target Validation:

Workflow for Benzimidazole Target Validation.

Detailed Methodologies:

  • In Vitro Microtubule Polymerization Assay:

    • Objective: To directly observe the inhibitory effect of benzimidazoles on microtubule formation.

    • Procedure:

      • Tubulin is purified from nematode or a model organism.

      • The polymerization of tubulin into microtubules is initiated by adding GTP and increasing the temperature.

      • The process is monitored by measuring the increase in light scattering or fluorescence of a reporter molecule that binds to microtubules.

      • The assay is performed in the presence and absence of various concentrations of a benzimidazole drug to determine its inhibitory effect on the rate and extent of polymerization.

  • Genetic Mapping of Resistance in C. elegans:

    • Objective: To identify the genetic basis of resistance to benzimidazoles.

    • Procedure:

      • Similar to the avermectin protocol, benzimidazole-resistant mutants of C. elegans are generated and selected.

      • Genetic mapping techniques are used to localize the resistance-conferring mutation to a specific gene, which was identified as ben-1.

      • Sequencing of the ben-1 gene from resistant mutants reveals specific amino acid changes in the β-tubulin protein.

      • Further confirmation can be achieved by introducing the identified mutation into a wild-type background using CRISPR/Cas9 and demonstrating that this single change is sufficient to confer resistance.

Target Validation of Levamisole

Levamisole is a cholinergic agonist that targets the nicotinic acetylcholine receptors (nAChRs) of nematodes, specifically the L-subtype, leading to spastic paralysis.[5][6][7]

Experimental Workflow for Levamisole Target Validation:

Workflow for Levamisole Target Validation.

Detailed Methodologies:

  • In Vitro Muscle Contraction Assays:

    • Objective: To demonstrate the direct contractile effect of levamisole on nematode muscle.

    • Procedure:

      • Muscle strips are dissected from a large nematode such as Ascaris suum.

      • The muscle strips are mounted in an organ bath containing a physiological saline solution.

      • The contractile response of the muscle to the application of levamisole and other cholinergic agonists and antagonists is recorded using a force transducer.

  • Genetic and Molecular Analysis in C. elegans:

    • Objective: To identify the specific nAChR subunits that form the levamisole-sensitive receptor.

    • Procedure:

      • Levamisole-resistant mutants of C. elegans are isolated.

      • The genes responsible for resistance are identified through genetic mapping and cloning. This has led to the identification of several genes, including unc-29, unc-38, and unc-63, which encode different subunits of the nAChR.

      • The function of these subunits is confirmed by expressing them in Xenopus oocytes and demonstrating that they form a functional receptor that is sensitive to levamisole.

Conclusion

While this compound shows promise as a nematicidal agent, a significant gap exists in our understanding of its precise molecular target and mechanism of action. The rigorous target validation methodologies applied to established anthelmintics like avermectins, benzimidazoles, and levamisole provide a clear roadmap for future research on this compound. Elucidating the specific target of this compound will be crucial for its potential development as a commercial nematicide, enabling a deeper understanding of its efficacy, potential for resistance development, and spectrum of activity. Future studies employing genetic, biochemical, and electrophysiological approaches, likely using model organisms such as Caenorhabditis elegans, will be instrumental in validating the molecular target of this promising natural product.

References

A Researcher's Guide to Assessing the In Vitro Cytotoxicity of Clonostachydiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora. While this compound has demonstrated anthelmintic activity, its effects on cancer cell viability remain largely unexplored.[1] This document outlines key experimental protocols, data presentation strategies, and visual tools to facilitate a thorough investigation of its cytotoxic properties and compare them with established anticancer agents.

Comparative Cytotoxicity Analysis

To contextualize the cytotoxic potential of this compound, it is essential to compare its effects with well-characterized chemotherapeutic drugs such as doxorubicin and paclitaxel. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%. Below is a template for summarizing and comparing the IC50 values of this compound against various cancer cell lines alongside reference compounds.

Table 1: Comparative IC50 Values (μM) of this compound and Standard Chemotherapeutic Agents

Cell LineCancer TypeThis compound (Experimental)Doxorubicin (Reference)Paclitaxel (Reference)
MCF-7 Breast AdenocarcinomaData to be determined0.01 - 2.50[2][3]0.0075 - 3.5[4][5]
MDA-MB-231 Breast AdenocarcinomaData to be determinedData to be determined0.0024 - 0.3[4][6]
HeLa Cervical CarcinomaData to be determined0.92 - 3.7[3]Data to be determined
A549 Lung CarcinomaData to be determined> 20[2]Data to be determined
HepG2 Hepatocellular CarcinomaData to be determined12.2[2]Data to be determined
HT-29 Colorectal AdenocarcinomaData to be determinedData to be determinedData to be determined
U-87 MG GlioblastomaData to be determinedData to be determinedData to be determined

Note: The provided IC50 values for doxorubicin and paclitaxel are compiled from various studies and can vary based on experimental conditions such as exposure time and assay method.

Essential Experimental Protocols

A multi-faceted approach is recommended to thoroughly assess the cytotoxicity of this compound. This involves employing a combination of assays that measure different aspects of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds (e.g., doxorubicin, vehicle control) and incubate for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[8]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[8]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[8]

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[10][11]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10]

  • Reaction Mixture Addition: Add the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Solution: Add the stop solution to each well.[10]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10] A reference wavelength of 680 nm can be used to subtract background absorbance.[10]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as previously described.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[13]

  • Staining: Add fluorescently-conjugated Annexin V and propidium iodide to the cell suspension.[13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams are powerful tools for illustrating complex experimental processes and biological pathways. The following visualizations, created using the DOT language, depict a standard workflow for in vitro cytotoxicity assessment and a simplified apoptosis signaling cascade.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Line Seeding (e.g., MCF-7, A549) B 24h Incubation (Adherence) A->B C Treatment with this compound (Concentration Gradient) B->C D Incubation (24h, 48h, 72h) C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Assay (Apoptosis) D->G H Spectrophotometry / Flow Cytometry E->H F->H G->H I IC50 Calculation H->I J Statistical Analysis I->J K Comparative Analysis J->K

In Vitro Cytotoxicity Assessment Workflow

G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway A This compound B Mitochondrial Outer Membrane Permeabilization A->B C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3/7 Activation E->F G Substrate Cleavage (e.g., PARP) F->G H Apoptosis G->H

Simplified Intrinsic Apoptosis Signaling Pathway

By following these experimental guidelines and utilizing the provided data presentation and visualization tools, researchers can effectively assess the in vitro cytotoxicity of this compound. This systematic approach will provide valuable insights into its potential as a novel anticancer agent and guide future drug development efforts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clonostachydiol
Reactant of Route 2
Clonostachydiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.